molecular formula C10H12N4O2S2 B1214886 Sulfaethidole CAS No. 94-19-9

Sulfaethidole

Numéro de catalogue: B1214886
Numéro CAS: 94-19-9
Poids moléculaire: 284.4 g/mol
Clé InChI: SVYBEBLNQGDRHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a member of benzenes and a sulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBEBLNQGDRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1904-95-6 (mono-hydrochloride salt)
Record name Sulfaethidole [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046286
Record name Sulfaethidole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94-19-9
Record name Sulfaethidole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaethidole [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaethidole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaethidole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAETHIDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R77Q4O5ZMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sulfaethidole's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaethidole, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting the essential bacterial enzyme dihydropteroate synthase (DHPS). This guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits DHPS, thereby disrupting the de novo synthesis of folic acid, a pathway critical for bacterial survival. While specific quantitative inhibitory data for this compound is not prominently available in the current literature, this document outlines the established mechanism of action for sulfonamides, presents detailed experimental protocols for assessing DHPS inhibition, and includes comparative quantitative data for other relevant sulfonamides to serve as a valuable resource for research and drug development.

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Folic acid, or vitamin B9, is a crucial precursor for the biosynthesis of essential cellular components, including nucleotides (purines and thymidines) and various amino acids. Consequently, it is indispensable for DNA replication, repair, and overall cell proliferation. While mammals obtain folic acid from their diet, many microorganisms, including a wide array of pathogenic bacteria, must synthesize it de novo. This metabolic difference provides a selective window for antimicrobial therapy.

A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1] This reaction is a vital step in the production of dihydrofolic acid, a direct precursor to the biologically active form, tetrahydrofolic acid. The essentiality of this pathway makes DHPS a prime target for antimicrobial agents.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound, like other sulfonamide antibiotics, functions as a competitive inhibitor of dihydropteroate synthase. Its molecular structure closely mimics that of the natural substrate, PABA.[3] This structural similarity allows this compound to bind to the PABA-binding site on the DHPS enzyme.[3] By occupying the active site, this compound prevents PABA from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway.[2][3] This disruption of folate production leads to the inhibition of bacterial growth and replication, resulting in a bacteriostatic effect.

The inhibitory action of sulfonamides is selective for bacterial cells because mammalian cells lack the DHPS enzyme and instead rely on dietary folate.[4]

Signaling Pathway of Folic Acid Synthesis and this compound Inhibition

Spectrophotometric_Assay A Prepare Assay Mix (Buffer, DHPPP, PABA, NADPH, DHFR) B Add Varying Concentrations of this compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with DHPS C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Initial Velocity and Percent Inhibition E->F Radiometric_Assay A Prepare Assay Mix (Buffer, [³H]PABA, DHPPP) B Add Varying Concentrations of this compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with DHPS C->D E Incubate and Terminate Reaction (e.g., with acid) D->E F Separate Product from Substrate (e.g., TLC, charcoal precipitation) E->F G Quantify Radioactivity of Product F->G

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Sulfaethidole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of sulfaethidole, a significant member of the sulfonamide class of antibacterial agents. Emerging in the pre-penicillin era, this compound played a crucial role in the fight against bacterial infections. This document delves into the historical context of its development, its synthesis, mechanism of action, pharmacokinetic profile, and the experimental methodologies that defined its characterization. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a detailed and practical resource for researchers in antimicrobial drug discovery and development.

Introduction: The Sulfonamide Revolution

The 1930s marked a pivotal moment in medical history with the discovery of sulfonamides, the first class of synthetic antimicrobial agents effective against systemic bacterial infections. This breakthrough, initiated by Gerhard Domagk's work on Prontosil in 1935, ushered in the age of chemotherapy and fundamentally changed the prognosis for patients with life-threatening bacterial diseases.[1][2][3] this compound, introduced in 1940, emerged as a notable derivative within this revolutionary class of drugs, offering a valuable therapeutic option for various bacterial infections.[4][5] This guide explores the scientific journey of this compound, from its chemical synthesis to its biological activity, providing a technical foundation for understanding its place in the history of antimicrobial agents.

The Historical Trajectory of this compound Development

The discovery of this compound is intrinsically linked to the broader "sulfa craze" that followed the elucidation of Prontosil's mechanism of action.[6] Researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[6] This finding spurred a wave of chemical modifications to the sulfanilamide structure to improve efficacy and reduce toxicity.

While the specific individual or research group that first synthesized this compound is not prominently documented in readily available historical records, its introduction in 1940 places its development squarely within this intensive period of sulfonamide research.[4][5] The primary goal of this era of research was to develop sulfonamides with improved pharmacokinetic properties and a broader spectrum of activity.

Physicochemical and Pharmacokinetic Profile

The therapeutic efficacy of a drug is fundamentally linked to its physicochemical properties and its pharmacokinetic behavior. This compound is characterized as a medium long-acting sulfonamide.[5]

Physicochemical Properties

Key physicochemical properties of this compound are summarized in Table 1. These parameters are crucial for its absorption, distribution, and solubility characteristics.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₄O₂S₂[7]
Molecular Weight 284.4 g/mol [7]
pKa 5.60[5]
Solubility at 25 °C (pH 5.5) 489 mg/L[5]
Solubility at 25 °C (pH 7.0) 7,110 mg/L[5]
Solubility at pH 7.4 25.6 µg/mL[7]
Pharmacokinetic Parameters

The pharmacokinetic profile of this compound dictates its dosing regimen and clinical application. It is well-absorbed orally and is minimally acetylated in the body.[5]

ParameterValueSpeciesReference
Elimination Half-life (T½) 10 hours (alkaline urine)Human[5]
12 hours (acidic urine)Human[5]
Protein Binding 96-99%Human[5]
Volume of Distribution (Vd) 0.08 L/kgHuman[5]
Metabolism Minor acetylation (~3%)Human[5]
Excretion Primarily renal, largely unchangedHuman[5]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Like all sulfonamides, this compound exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the biosynthesis of nucleic acids (purines and thymidine) and some amino acids. By blocking this pathway, this compound halts bacterial growth and replication.[8] Mammalian cells are unaffected as they acquire folic acid from the diet.[9]

Folic_Acid_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleic_Acids Purines, Thymidine, Amino Acids THF->Nucleic_Acids One-Carbon Metabolism This compound This compound This compound->DHPS Competitive Inhibition DHPS->DHF DHFR->THF Synthesis_Workflow cluster_0 Synthesis of this compound A Condensation of p-nitrobenzenesulfonyl chloride and 2-amino-5-ethyl-1,3,4-thiadiazole B Isolation of N-(5-ethyl-1,3,4-thiadiazol-2-yl) -4-nitrobenzenesulfonamide A->B C Reduction of Nitro Group (SnCl2/HCl) B->C D Hydrolysis and Neutralization (NaOH) C->D E Purification by Recrystallization D->E F Pure this compound E->F PK_Workflow cluster_1 Pharmacokinetic Study Workflow A Animal Acclimation and Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Bioanalysis of Plasma Samples (e.g., HPLC-MS/MS) C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) D->E F Data Interpretation and Reporting E->F

References

An In-depth Technical Guide to Sulfaethidole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole is a sulfonamide antibacterial agent belonging to the class of sulfa drugs. Historically significant in the pre-penicillin era, sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically. This compound, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and analytical characterization of this compound, along with its mechanism of action.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central benzenesulfonamide core linked to a 5-ethyl-1,3,4-thiadiazole heterocyclic ring.

IdentifierValue
IUPAC Name 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[1]
CAS Number 94-19-9[1]
Molecular Formula C₁₀H₁₂N₄O₂S₂[1]
Molecular Weight 284.36 g/mol [2]
Canonical SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
InChI Key SVYBEBLNQGDRHF-UHFFFAOYSA-N
Synonyms Sulfaethidol, Ethazole, Globucid

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValue
Melting Point 185.5-186.0 °C
Solubility Water: 1 g in 4000 mL; 215 mg/L (at 20 °C)[2]; Methanol: 1 g in 40 g; Ethanol: 1 g in 30 g; Acetone: 1 g in 10 g; Ether: 1 g in 1350 g; Chloroform: 1 g in 2800 g; Benzene: 1 g in 20,000 g
pKa 5.36 (at 37°C in H₂O)
logP (Octanol/Water) 1.01

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the de novo synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and exerting a bacteriostatic effect. Mammalian cells are unaffected as they obtain folic acid from the diet and do not possess the DHPS enzyme.[3]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids This compound This compound This compound->DHPS Competitive Inhibition

Inhibition of Bacterial Folic Acid Synthesis by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, followed by its reaction with p-acetylaminobenzenesulfonyl chloride and subsequent hydrolysis.

Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

A common method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.[4]

  • Materials: Thiosemicarbazide, Propionic acid, Polyphosphoric acid, Ammonium hydroxide, Water.

  • Procedure:

    • Heat a mixture of thiosemicarbazide and propionic acid in the presence of polyphosphoric acid.

    • After the reaction is complete, pour the mixture into water.

    • Neutralize the solution with ammonium hydroxide to precipitate the product.

    • Filter, wash the precipitate with water, and dry to obtain 2-amino-5-ethyl-1,3,4-thiadiazole.[4]

Step 2: Reaction with p-Acetylaminobenzenesulfonyl Chloride and Hydrolysis

This step involves the condensation of the synthesized thiadiazole intermediate with an activated sulfonyl chloride, followed by the removal of the protecting acetyl group.[2][5]

  • Materials: 2-amino-5-ethyl-1,3,4-thiadiazole, Anhydrous pyridine, p-Acetylaminobenzenesulfonyl chloride, Sodium hydroxide, Water, Decolorizing charcoal.

  • Procedure:

    • Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous pyridine.

    • Add p-acetylaminobenzenesulfonyl chloride to the mixture with vigorous shaking at 50-60 °C.[2][5]

    • Heat the reaction mixture to 125 °C.[2][5]

    • After cooling, add a solution of sodium hydroxide in water and distill off the pyridine-water mixture until the temperature reaches 100 °C.[2][5]

    • Heat the residual liquid at 95 °C for 30 minutes to complete the hydrolysis of the acetyl group.[2][5]

    • Pour the reaction mixture into hot water, adjust the pH to 8-9, and add decolorizing charcoal.[2][5]

    • Heat the mixture on a steam bath for 15 minutes, filter off the charcoal, and neutralize the hot filtrate to precipitate this compound.[2][5]

    • Cool the solution to complete crystallization.

Synthesis_Workflow start Thiosemicarbazide + Propionic Acid step1 Cyclization (Polyphosphoric Acid) start->step1 intermediate 2-amino-5-ethyl- 1,3,4-thiadiazole step1->intermediate step2 Condensation intermediate->step2 reagent p-Acetylaminobenzenesulfonyl Chloride (in Pyridine) reagent->step2 protected N-acetyl-Sulfaethidole step2->protected step3 Hydrolysis (NaOH) protected->step3 end This compound step3->end

General Synthetic Workflow for this compound.
Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • General Protocol (Single-Solvent Recrystallization):

    • Solvent Selection: Identify a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a potential solvent for the final product.[2][5]

    • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solubility of this compound decreases. Further cooling in an ice bath can maximize the yield.

    • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase for sulfonamide analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Analysis: Inject a known volume of the sample solution onto the HPLC column. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule. Characteristic peaks would include those for the N-H stretches of the primary amine and sulfonamide groups, S=O stretches of the sulfonamide, and aromatic C-H and C=C vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the aromatic ring, the ethyl group, and the amine groups can be used to confirm the structure of the synthesized compound. The sulfonamide proton typically appears as a singlet in the ¹H NMR spectrum.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, purification, and analytical characterization of this compound. The information presented serves as a valuable resource for researchers, scientists, and drug development professionals working with this and other sulfonamide-based compounds. The provided experimental protocols offer a foundation for the practical synthesis and analysis of this compound in a laboratory setting.

References

The Antibacterial Spectrum of Sulfaethidole Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole, a member of the sulfonamide class of synthetic bacteriostatic antibiotics, has historically been utilized for its activity against a variety of bacterial pathogens.[1] Sulfonamides, as a group, exhibit a broad spectrum of action, encompassing numerous gram-positive and gram-negative organisms.[2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for the production of nucleotides and subsequent DNA synthesis, and its disruption halts bacterial growth and replication.[] While the clinical use of many sulfonamides has waned due to the emergence of bacterial resistance, they remain valuable in specific therapeutic contexts and for research purposes.[1] This technical guide provides a detailed overview of the known antibacterial spectrum of this compound and related sulfonamides against gram-positive bacteria, outlines relevant experimental protocols for susceptibility testing, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

Specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive range of gram-positive bacteria is limited in contemporary literature. However, to provide a contextual understanding of the activity of this antibiotic class, the following table summarizes available MIC data for various sulfonamide derivatives against key gram-positive pathogens. It is important to note that susceptibility can vary significantly between different sulfonamides and bacterial strains.

Sulfonamide DerivativeBacterial StrainMIC Range (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidStaphylococcus aureus (50 clinical isolates)32 - 512[6]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamidStaphylococcus aureus (50 clinical isolates)64 - 512[6]
Novel Sulfonamide Derivative 1aStaphylococcus aureus ATCC 25923256[1]
Novel Sulfonamide Derivative 1bStaphylococcus aureus ATCC 25923128[1]
Novel Sulfonamide Derivative 1cStaphylococcus aureus ATCC 2592364[1]
Novel Sulfonamide Derivative 1dStaphylococcus aureus ATCC 25923128[1]
SulfaisodimidineStreptococcus pyogenes (resistant isolates)>512[7]
Trimethoprim-Sulfamethoxazole (SXT)Streptococcus pyogenes≤1 - >2[8][9]

Experimental Protocols

The determination of the in vitro antibacterial activity of sulfonamides like this compound is typically performed using standardized susceptibility testing methods. The following protocols are generalized from established methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound or other sulfonamide compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Sterile diluents and pipetting equipment

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in MHB directly within the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: A suspension of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes) is prepared from fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Paper disks impregnated with a standardized concentration of this compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Disk Application: The this compound-impregnated disk is aseptically applied to the surface of the inoculated MHA plate.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as "susceptible," "intermediate," or "resistant" by comparing it to established breakpoint criteria from organizations like CLSI.

Mandatory Visualizations

cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolate Dihydrofolate Dihydropteroate_Synthase->Dihydrofolate Product Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Serial Dilution of this compound in 96-well plate prepare_inoculum->serial_dilution streak_plate Streak MHA Plate prepare_inoculum->streak_plate inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_mic Incubate (16-20h, 35°C) inoculate_wells->incubate_mic read_mic Determine MIC incubate_mic->read_mic apply_disk Apply this compound Disk streak_plate->apply_disk incubate_disk Incubate (16-20h, 35°C) apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Experimental workflow for susceptibility testing.

References

Sulfaethidole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the sulfonamide antibiotic, Sulfaethidole. It covers core information such as its chemical identity and physicochemical properties. The document outlines the mechanism of action, provides a detailed synthesis route, and presents key experimental protocols for its analysis and evaluation of its antimicrobial efficacy. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility for professionals in the field of drug development and microbiology.

Core Compound Information

This compound is a sulfonamide antibacterial agent. Its core identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 94-19-9
Molecular Formula C₁₀H₁₂N₄O₂S₂
Molecular Weight 284.36 g/mol
IUPAC Name 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
pKa 5.36 (at 37°C in H₂O, uncertain)[1]
Water Solubility 215 mg/L (at 20°C)[1]

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway, which is essential for the production of purines, thymidine, and certain amino acids necessary for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the synthesis of dihydrofolic acid, thereby halting bacterial replication. Human cells are unaffected as they derive folic acid from their diet.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Synthesis THF Tetrahydrofolate DHF->THF Reduction DNA Bacterial DNA, RNA, Proteins THF->DNA Essential for Synthesis This compound This compound This compound->DHPS Competitive Inhibition

Inhibition of Folic Acid Synthesis by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the chlorosulfonation of acetanilide. The resulting sulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by deacetylation to yield the final product.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis (Deacetylation) cluster_3 Step 4: Purification Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC + Chlorosulfonic Acid ChlorosulfonicAcid Chlorosulfonic Acid CondensationProduct N-acetyl-Sulfaethidole PASC->CondensationProduct + 2-amino-5-ethyl-1,3,4-thiadiazole (in Pyridine) AET 2-amino-5-ethyl-1,3,4-thiadiazole FinalProduct This compound CondensationProduct->FinalProduct + NaOH (aq) PurifiedProduct Purified this compound FinalProduct->PurifiedProduct Recrystallization

General Synthesis Workflow for this compound.
Experimental Protocol for Synthesis

A common synthetic route involves the following steps:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The mixture is heated to complete the reaction.

  • Condensation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole in the presence of a base like pyridine.

  • Hydrolysis: The acetyl group is removed by hydrolysis with aqueous sodium hydroxide.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a proposed reversed-phase HPLC method for the quantification of this compound.

ParameterSpecification
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M KH₂PO₄ buffer (pH 3.0) in a 30:70 (v/v) ratio
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a standard stock solution of this compound in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase to a suitable concentration.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard and sample solutions and record the chromatograms.

  • Calculate the concentration of this compound in the sample by comparing the peak areas with that of the standard.

HPLC_Workflow start Start prep_mobile_phase Prepare and Degas Mobile Phase start->prep_mobile_phase prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject Inject Standard and Sample prep_std->inject prep_sample->inject equilibrate->inject chromatogram Record Chromatograms inject->chromatogram calculate Calculate Concentration chromatogram->calculate end End calculate->end

Workflow for HPLC Analysis of this compound.
Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The provided data and protocols for synthesis, analysis, and antimicrobial testing serve as a valuable resource for further research and application of this sulfonamide antibiotic. The diagrams for the mechanism of action and experimental workflows offer a clear visual representation of key processes.

References

The Synthesis of Sulfaethidole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway for Sulfaethidole, a sulfonamide antibacterial agent. The document outlines the key chemical transformations, intermediates, and experimental protocols involved in its preparation. Quantitative data is summarized for clarity, and process diagrams are provided for visual understanding of the synthesis workflow.

Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the nitration of benzene and proceeds through a series of key transformations to yield the final active pharmaceutical ingredient. The core of the synthesis involves the formation of a sulfonamide bond between a substituted benzenesulfonyl chloride and a heterocyclic amine, followed by the deprotection of an amine group.

The key intermediates in this pathway include:

  • Nitrobenzene

  • Aniline

  • Acetanilide

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Amino-5-ethyl-1,3,4-thiadiazole

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-acetamidobenzenesulfonamide

The overall synthetic route can be visualized as follows:

Sulfaethidole_Synthesis_Pathway Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration (HNO₃, H₂SO₄) Aniline Aniline Nitrobenzene->Aniline Reduction (Sn, HCl) Acetanilide Acetanilide Aniline->Acetanilide Acetylation ((CH₃CO)₂O) PASC p-Acetamidobenzenesulfonyl chloride Acetanilide->PASC Chlorosulfonation (ClSO₃H) Protectedthis compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4- acetamidobenzenesulfonamide PASC->Protectedthis compound Condensation AETD 2-Amino-5-ethyl- 1,3,4-thiadiazole AETD->Protectedthis compound This compound This compound Protectedthis compound->this compound Hydrolysis (NaOH)

Diagram 1: Overall synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for each key step in the synthesis of this compound.

Step 1: Nitration of Benzene to Nitrobenzene

Reaction: C₆H₆ + HNO₃ → C₆H₅NO₂ + H₂O

Procedure: In a round-bottom flask, a nitrating mixture is prepared by carefully adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool. The flask is then cooled in an ice bath. Benzene (17.5 mL) is added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 55°C. After the addition is complete, the mixture is heated to 60°C for 40-45 minutes with occasional shaking. The reaction mixture is then cooled and poured into 150 mL of cold water. The nitrobenzene layer is separated, washed with water, then with a 5% sodium bicarbonate solution, and again with water. The crude nitrobenzene is dried over anhydrous calcium chloride and purified by distillation, collecting the fraction boiling at 210-211°C.

Step 2: Reduction of Nitrobenzene to Aniline

Reaction: 2C₆H₅NO₂ + 3Sn + 14HCl → 2C₆H₅NH₃Cl + 3SnCl₄ + 4H₂O, followed by neutralization.

Procedure: To a round-bottom flask containing 10 mL of nitrobenzene and 13.1 g of powdered tin, 28 mL of concentrated hydrochloric acid is added in portions with vigorous stirring. The temperature is maintained below 60°C by cooling in an ice bath. After the initial exothermic reaction subsides, the mixture is heated under reflux for 30-60 minutes until the reaction is complete (disappearance of the oily nitrobenzene layer). The reaction mixture is then cooled, and a solution of 50 mL of 12 M sodium hydroxide is slowly added to make the solution strongly alkaline. The aniline is then separated by steam distillation. The distillate is saturated with sodium chloride, and the aniline is extracted with diethyl ether. The ether extract is dried over anhydrous potassium hydroxide, and the ether is removed by distillation. The resulting aniline is further purified by distillation, collecting the fraction boiling at 184°C.

Step 3: Acetylation of Aniline to Acetanilide

Reaction: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

Procedure: In a flask, 2 mL of aniline is dissolved in a mixture of 4 mL of water and a drop of concentrated hydrochloric acid. In a separate flask, a solution of 2.4 g of anhydrous sodium acetate in 10 mL of water is prepared. To the aniline solution, 2.5 mL of acetic anhydride is added slowly with constant stirring. The sodium acetate solution is then added, and the mixture is cooled in an ice bath to precipitate the acetanilide. The crude product is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from hot water to yield colorless crystals.

Step 4: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

Reaction: C₆H₅NHCOCH₃ + 2ClSO₃H → CH₃CONHC₆H₄SO₂Cl + H₂SO₄ + HCl

Procedure: In a round-bottom flask fitted with a mechanical stirrer and a gas absorption trap, 290 g of chlorosulfonic acid is placed and cooled to 12-15°C. Acetanilide (67.5 g) is added gradually over about 15 minutes, maintaining the temperature at approximately 15°C. The mixture is then heated to 60°C for two hours. The resulting syrupy liquid is poured slowly with stirring into 1 kg of crushed ice. The precipitated p-acetamidobenzenesulfonyl chloride is collected by suction filtration and washed with cold water. The crude product can be used directly in the next step or purified by crystallization from dry benzene.

Step 5: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

Reaction: CH₃CH₂COOH + H₂NNHCSNH₂ → C₄H₇N₃S + 2H₂O

Procedure: A mixture of 92.6 parts of propionic acid and 215 parts of commercial polyphosphoric acid is prepared. To this, 91 parts of thiosemicarbazide are added. The reaction mixture is heated with stirring to between 102°C and 111°C for 1.5 hours. The hot mixture is then poured into 500 parts of water and neutralized with ammonium hydroxide. The precipitated product is filtered, washed with water, and dried to give 2-amino-5-ethyl-1,3,4-thiadiazole. A yield of approximately 92.5% can be expected.[1]

Step 6: Condensation of p-Acetamidobenzenesulfonyl Chloride with 2-Amino-5-ethyl-1,3,4-thiadiazole

Reaction: CH₃CONHC₆H₄SO₂Cl + C₄H₇N₃S → CH₃CONHC₆H₄SO₂NHC₄H₆N₂S + HCl

Procedure: To a solution of 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole in 43 parts of anhydrous pyridine, 50 parts (0.214 mol) of p-acetamidobenzenesulfonyl chloride is added with vigorous shaking at 50-60°C. The reaction mixture is then heated to 125°C.

Step 7: Hydrolysis to this compound

Reaction: CH₃CONHC₆H₄SO₂NHC₄H₆N₂S + NaOH → H₂NC₆H₄SO₂NHC₄H₆N₂S + CH₃COONa

Procedure: After cooling the reaction mixture from the previous step slightly, it is transferred to a Claisen flask. A solution of 27.6 parts (0.69 mol) of sodium hydroxide in 110 parts of water is added through a dropping funnel while distilling off a mixture of pyridine and water. The distillation is stopped when the temperature reaches 100°C, and the residual liquid is heated at 95°C for 30 minutes. The reaction mixture is then poured into 1,650 parts of hot water, and the pH is adjusted to 8-9. Decolorizing charcoal is added, and the mixture is heated on a steam bath for 15 minutes. The charcoal is filtered off, and the hot filtrate is neutralized and cooled to precipitate this compound. The product is purified by repeated crystallization from boiling water.

Quantitative Data of Key Intermediates and Final Product

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
NitrobenzeneC₆H₅NO₂123.115.7[1][2][3]210.9[1][2][3]
AnilineC₆H₇N93.13-6[4][5][6][7]184.1[4][5][7][8]
AcetanilideC₈H₉NO135.16113-115[9][10][11][12]304[9][10][11]
p-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.67149[13]-
2-Amino-5-ethyl-1,3,4-thiadiazoleC₄H₇N₃S129.18200-203[14]-
This compoundC₁₀H₁₂N₄O₂S₂284.36185.5-186.0[15]-
CompoundKey FTIR Peaks (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)
Nitrobenzene~3100 (Ar-H), ~1520 (N-O asym), ~1345 (N-O sym)8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H)148.3, 134.7, 129.4, 123.5[16][17]
Aniline~3400-3300 (N-H), ~3050 (Ar-H), ~1620 (N-H bend)[18][19][20][21][22]~6.6-7.2 (m, 5H), ~3.6 (s, 2H)[23][24]~146, ~129, ~118, ~115[24][25]
Acetanilide~3300 (N-H), ~1660 (C=O), ~3050 (Ar-H)[26][27][28][29]~9.9 (s, 1H), ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~2.1 (s, 3H)~169, ~138, ~129, ~124, ~120, ~24
p-Acetamidobenzenesulfonyl chloride~3300 (N-H), ~1700 (C=O), ~1370 & ~1170 (SO₂)--
2-Amino-5-ethyl-1,3,4-thiadiazole~3300-3100 (N-H), ~2970 (C-H)--
This compound~3400-3200 (N-H), ~1340 & ~1150 (SO₂)--

Note: Specific spectral data can vary depending on the solvent and instrument used. The data provided is representative.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and the mechanism of action of this compound.

Experimental_Workflow Start Start: Starting Materials Reaction Reaction Setup & Execution Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Isolation Product Isolation (Filtration/Distillation) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (MP, NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Diagram 2: General experimental workflow for a single synthetic step.

This compound, like other sulfonamides, functions by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid.

Sulfaethidole_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid This compound This compound This compound->DHPS Competitive Inhibition

Diagram 3: Mechanism of action of this compound.

References

In Vitro Activity of Sulfaethidole Against Common Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Sulfaethidole is a sulfonamide antibiotic that, like other members of its class, exhibits a broad spectrum of bacteriostatic activity against various pathogens.[1] This technical guide provides a detailed overview of the in vitro activity of this compound, with a focus on its mechanism of action, available quantitative data, and the experimental protocols used to assess its efficacy. Due to the limited availability of recent, specific Minimum Inhibitory Concentration (MIC) data for this compound, this document also presents contextual data from other sulfonamides to provide a comparative understanding of this antibiotic class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 2-sulfanilamido-5-ethyl-thiadiazole, is a sulfonamide antibacterial agent first introduced in the 1940s.[2] The advent of sulfa drugs marked a significant milestone in medicine, providing the first effective systemic treatments for bacterial infections before the widespread use of penicillin.[2] Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway, dihydropteroate synthase (DHPS).[3][4] This pathway is vital for bacterial DNA and protein synthesis.[5] A key advantage of this mechanism is its selectivity, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.[4][6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The bacteriostatic effect of this compound is achieved through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[3] The molecular structure of this compound mimics that of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] This structural similarity allows this compound to compete with PABA for the active site of the enzyme.[3] When this compound binds to DHPS, it blocks the synthesis of 7,8-dihydropteroate, a precursor to dihydrofolic acid (DHF).[3] The resulting depletion of DHF and its reduced form, tetrahydrofolate (THF), halts the synthesis of essential molecules like purines and thymidine, thereby inhibiting bacterial growth and replication.[3]

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Purines, Thymidine, Amino Acids Tetrahydrofolate->Nucleotides Essential for Synthesis This compound This compound This compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Quantitative Data: In Vitro Susceptibility

Sulfonamide DerivativeBacterial StrainMIC Range (µg/mL)Reference(s)
SulfamethoxazoleStaphylococcus aureus (resistant)> 8[5]
SulfamethoxazoleEscherichia coli (wildtype)0.03 - 0.25[5]
SulfadiazineStaphylococcus aureus (MDR)64 - 128[5]
Nano-SulfadiazineStaphylococcus aureus (MDR)32[5]
Sulfadiazine HybridStaphylococcus aureus125[5]
Sulfadiazine HybridEscherichia coli125[5]
Various SulfonamidesStaphylococcus aureus (clinical isolates)64 - 512

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a fundamental laboratory procedure for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of MIC data.[5] The broth microdilution method is a commonly used technique.

Broth Microdilution Method

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the sulfonamide is prepared at a known concentration in a suitable solvent.

  • Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in an appropriate broth medium, such as Mueller-Hinton Broth, to the mid-logarithmic phase of growth.[5]

  • Microtiter Plates: Sterile 96-well microtiter plates are used.[5]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[5]

2. Inoculum Preparation:

  • The turbidity of the bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5]

  • This adjusted bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Serial Dilution of Antimicrobial Agent:

  • A two-fold serial dilution of the sulfonamide stock solution is performed in the microtiter plate using the growth medium to create a range of concentrations.

  • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.[7]

4. Inoculation and Incubation:

  • The diluted bacterial inoculum is added to each well of the microtiter plate, except for the sterility control.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[5][7]

5. Determination of MIC:

  • Following incubation, the microtiter plates are visually inspected for bacterial growth, indicated by turbidity.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[5][7]

cluster_workflow MIC Determination Workflow (Broth Microdilution) prep_materials Prepare Materials (Antibiotic, Bacteria, Media) prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_materials->prep_inoculum serial_dilution Perform Serial Dilution of Antibiotic in 96-Well Plate prep_materials->serial_dilution inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20 hours) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion and Conclusion

This compound, as a member of the sulfonamide class, is understood to act by inhibiting bacterial folic acid synthesis. While this mechanism is well-established, there is a notable lack of recent, publicly available in vitro susceptibility data specifically for this compound against common pathogens. The provided data for other sulfonamides, such as sulfamethoxazole and sulfadiazine, indicate a broad range of activity, with MIC values varying significantly depending on the bacterial species and resistance patterns.[5] The standardized protocols for MIC determination, such as the broth microdilution method, are crucial for generating reliable and comparable data to evaluate the efficacy of sulfonamides. Further research is warranted to generate contemporary MIC data for this compound to better understand its current potential in the context of rising antimicrobial resistance.

References

Sulfaethidole in Animal Models: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive and specific data on the pharmacokinetics and pharmacodynamics of sulfaethidole in animal models is limited in publicly available literature. This guide synthesizes the available information on this compound and leverages data from structurally and functionally similar sulfonamides, such as sulfathiazole, to provide a representative overview for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are illustrative and should be adapted based on specific research objectives.

Introduction

This compound is a sulfonamide antibiotic, a class of synthetic bacteriostatic agents that inhibit folic acid synthesis in susceptible bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in relevant animal models is crucial for preclinical development and translation to clinical applications. This guide provides an in-depth look at the absorption, distribution, metabolism, and excretion (ADME) of this compound and its antibacterial effects, supported by detailed experimental methodologies and data visualization.

Pharmacodynamics: Mechanism of Action

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3][4][5] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleic acids and certain amino acids.[3][5] By blocking this pathway, this compound halts bacterial growth and replication, allowing the host's immune system to clear the infection.[3]

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth This compound This compound This compound->Inhibition Competitive Inhibition Inhibition->DHPS Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Acclimatization Animal Acclimatization (≥ 7 days) Fasting Overnight Fasting Acclimatization->Fasting Dosing IV Administration of this compound Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

Unearthing the Dawn of a Sulfa Drug: An In-depth Technical Guide to the Initial Clinical Applications of Sulfaethidole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First introduced in the 1940s, Sulfaethidole emerged as a key player in the pre-penicillin era of antimicrobial chemotherapy.[1] As a member of the sulfonamide class of drugs, it offered a systemic treatment option against a range of bacterial infections, most notably urinary tract infections and bacillary dysentery. This technical guide provides a comprehensive overview of the initial clinical applications of this compound, focusing on the early data, experimental protocols, and the fundamental scientific principles that governed its use.

Core Principles of this compound Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, this compound effectively halts the proliferation of susceptible bacteria, allowing the host's immune system to clear the infection.

Initial Clinical Applications and Efficacy

Early clinical investigations of this compound centered on its efficacy in treating common bacterial infections of the time. The primary indications for its use were urinary tract infections (UTIs) and bacillary dysentery.

Urinary Tract Infections

This compound was widely employed in the management of UTIs. While specific quantitative data from the earliest trials is sparse in modern databases, the available literature from the era indicates a significant clinical response.

Table 1: Summary of Reported Efficacy in Urinary Tract Infections (General Sulfonamide Data from the Era)

Pathogen TypeReported Clinical Success RateNotes
Common UTI pathogensHighEfficacy was dependent on the susceptibility of the bacterial strain.

It is important to note that early clinical studies often lacked the rigorous controls of modern trials, and "clinical success" was often based on the resolution of symptoms.

Bacillary Dysentery

Another key application for this compound was in the treatment of bacillary dysentery, a significant cause of morbidity and mortality in the mid-20th century. The bacteriostatic action of the drug helped to control the proliferation of the causative organisms, leading to a reduction in the severity and duration of the illness.

Experimental Protocols from Early Clinical Investigations

The experimental protocols for the initial clinical trials of this compound, while not as detailed as contemporary studies, followed a general structure for the evaluation of new anti-infective agents.

Patient Selection and Diagnosis
  • Inclusion Criteria: Patients presenting with clinical signs and symptoms consistent with urinary tract infections (e.g., dysuria, frequency, urgency) or bacillary dysentery (e.g., diarrhea, abdominal cramps, fever) were typically enrolled.

  • Diagnostic Methods: Diagnosis was primarily based on clinical presentation. Bacteriological examination of urine or stool samples, where available, was used to confirm the presence of a pathogenic organism.

Dosing and Administration
  • Dosage: The dosage of this compound varied depending on the severity of the infection. A common approach was an initial loading dose followed by a maintenance dose.

  • Administration: The drug was administered orally.

Table 2: Representative Dosing Regimen for this compound in Adults (from historical sources)

ConditionInitial DoseMaintenance DoseDuration
Acute Urinary Tract Infection2 grams1 gram every 4-6 hours7-10 days
Bacillary Dysentery2-4 grams1-2 grams every 4-6 hours5-7 days
Monitoring and Outcome Assessment
  • Clinical Monitoring: Patients were monitored for the resolution of clinical symptoms, such as fever, pain, and diarrhea.

  • Laboratory Monitoring: Where feasible, follow-up bacteriological cultures of urine or stool were performed to assess for the eradication of the pathogen.

  • Adverse Effects: Patients were observed for the common side effects associated with sulfonamides.

Adverse Effects in Early Clinical Use

The early clinical reports of this compound noted a range of adverse effects, which are broadly characteristic of the sulfonamide class of drugs.

Table 3: Common Adverse Effects Reported in Early this compound Use

SystemAdverse Effect
Gastrointestinal Nausea, vomiting, anorexia
Dermatological Skin rashes, photosensitivity
Renal Crystalluria, hematuria
Hematological Anemia, agranulocytosis (rare)
General Fever, dizziness

Visualizing the Core Concepts

To further elucidate the fundamental principles and workflows associated with the initial clinical applications of this compound, the following diagrams are provided.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibitor Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Folic_Acid_Synthesis Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid_Synthesis Bacterial_Growth Bacterial Growth Folic_Acid_Synthesis->Bacterial_Growth

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Clinical_Workflow Patient Patient with Suspected Bacterial Infection Diagnosis Clinical Diagnosis (UTI or Dysentery) Patient->Diagnosis Treatment This compound Administration (Oral) Diagnosis->Treatment Monitoring Clinical & Laboratory Monitoring Treatment->Monitoring Outcome Resolution of Symptoms Bacteriological Cure Monitoring->Outcome

Caption: Generalized workflow for the clinical application of this compound.

Conclusion

This compound played a crucial role in the management of bacterial infections in the mid-20th century. While it has been largely superseded by more modern antibiotics, an understanding of its initial clinical applications provides valuable insights into the history of antimicrobial therapy and the foundational principles of drug development. The data from this era, though not as robust as contemporary clinical trial data, highlights the significant impact that early sulfonamides had on patient outcomes and the evolution of infectious disease management.

References

Methodological & Application

Quantitative Analysis of Sulfaethidole in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative determination of Sulfaethidole in various biological samples. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of this sulfonamide antibiotic.

Introduction

This compound is a sulfonamide antibiotic used in the treatment of bacterial infections. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines validated analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the necessary protocols for reliable and reproducible results.

Given the structural similarities among sulfonamides, analytical methods developed for compounds like sulfamethoxazole can be readily adapted for this compound with appropriate validation.[1] This principle is applied in the protocols detailed below, ensuring a robust framework for this compound quantification.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for method development, particularly for sample preparation and chromatographic separation.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₄O₂S₂[2]
Molecular Weight 284.4 g/mol [3]
pKa 5.60[4]
Protein Binding 96-99%[4]
Solubility (at 25°C) pH 5.5: 489 mg/L; pH 7.0: 7,110 mg/L[4]
UV λmax ~270 nm (in acidic mobile phase)[5][6]

Analytical Methods and Quantitative Data

The following tables summarize the performance characteristics of commonly employed analytical techniques for the quantification of sulfonamides, which are applicable to this compound.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
ParameterTypical Performance Data (for Sulfamethoxazole as an analogue)Reference
Linearity Range 1.5 - 40 µg/mL[7]
Limit of Detection (LOD) 0.19 µg/mL[7]
Limit of Quantification (LOQ) 0.24 µg/mL[7]
Accuracy (% Recovery) 98 - 102%[1]
Precision (%RSD) < 2%[1]
Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
ParameterTypical Performance Data (for various Sulfonamides)Reference
Linearity Range 0.5 - 100 µg/L[8]
Limit of Detection (LOD) 5.4 - 48.3 mg/kg (in medicated feed)[9]
Limit of Quantification (LOQ) Several ppt level (in water)[8]
Accuracy (% Recovery) 70 - 96% (in water)[8]
Precision (%RSD) < 15% (in water)[8]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are based on established methods for sulfonamides and can be adapted for this compound.

Protocol 1: Sample Preparation from Biological Fluids

Sample preparation is a critical step to remove interfering substances from the biological matrix.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1.1 Protein Precipitation (for Plasma or Serum)

This is a simple and rapid method suitable for initial sample clean-up.

  • Reagents: Acetonitrile (ACN) or Methanol (MeOH), Trichloroacetic acid (TCA).

  • Procedure:

    • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold ACN or MeOH.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

1.2 Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

  • Reagents: Ethyl acetate, Dichloromethane, Hexane, appropriate buffer solution (e.g., phosphate buffer pH 6-7).

  • Procedure:

    • To 500 µL of plasma, serum, or urine, add 50 µL of an internal standard solution.

    • Add 2 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

1.3 Solid-Phase Extraction (SPE)

SPE offers high recovery and the cleanest extracts, making it ideal for sensitive analyses.[8]

  • Materials: SPE cartridges (e.g., Oasis HLB or C18).

  • Reagents: Methanol, Deionized water, Elution solvent (e.g., Methanol with 2% formic acid).

  • Procedure:

    • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of deionized water.

    • Loading: Load 500 µL of the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of the elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 2: HPLC-UV Analysis

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

  • Instrumentation:

    • HPLC system with a UV/VIS detector.[1]

    • Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).[5][6]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 270 nm.[5][6]

  • Procedure:

    • Prepare a series of calibration standards of this compound in the appropriate concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Process the standards, QCs, and unknown samples using one of the sample preparation protocols.

    • Inject the processed samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 3: LC-MS/MS Analysis

LC-MS/MS is the method of choice for high sensitivity and selectivity, especially for samples with low concentrations of the analyte.[10]

  • Instrumentation:

    • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical column: C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the analytes.

  • Procedure:

    • Follow the same procedure for sample preparation and analysis as in the HPLC-UV method.

    • Use the peak area ratio of the analyte to the internal standard for quantification to correct for matrix effects and variations in instrument response.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound in biological samples.

experimental_workflow_protein_precipitation start Biological Sample (Plasma/Serum) add_solvent Add Cold Acetonitrile or Methanol (1:3 v/v) start->add_solvent vortex1 Vortex to Precipitate Proteins add_solvent->vortex1 centrifuge Centrifuge at 10,000 x g vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC or LC-MS/MS reconstitute->analysis

Caption: Protein Precipitation Workflow.

experimental_workflow_lle start Biological Sample (Plasma/Serum/Urine) add_is Add Internal Standard start->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex_mix Vortex Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC or LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

experimental_workflow_spe cluster_spe Solid-Phase Extraction Cartridge condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (5% Methanol/Water) load->wash elute 4. Elute (Methanol/Formic Acid) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate start Pre-treated Biological Sample reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC or LC-MS/MS reconstitute->analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sulfaethidole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfaethidole is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations to ensure product quality and regulatory compliance.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of sulfonamides due to its specificity, sensitivity, and accuracy.[1] This application note details a proposed isocratic RP-HPLC method suitable for the routine analysis of this compound.

Principle

The chromatographic separation is achieved on a C18 stationary phase. This compound is separated based on its differential partitioning between the nonpolar stationary phase and a polar mobile phase, which consists of a mixture of an aqueous buffer and an organic modifier.[1] Detection is performed by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Purified water (HPLC grade)

  • Methanol (HPLC grade)[1]

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.[1]

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters[1]

3. Preparation of Solutions

  • Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[1]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solution: Further dilute the filtered stock solution with the mobile phase to obtain a final concentration within the desired calibration range.[1]

  • Sample Preparation (for a pharmaceutical formulation): Accurately weigh a quantity of powdered tablets or measure a volume of a liquid formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.[1]

4. Chromatographic Conditions

The proposed HPLC conditions are summarized in the table below. These conditions may serve as a starting point and might require further optimization.[1]

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase 0.02 M KH2PO4 Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength To be determined (at the absorbance maximum of this compound)
Injection Volume 20 µL
Run Time ~10 minutes

Data Presentation

Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for this HPLC method.

ParameterAcceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of the analyte.[1]
Linearity (r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% to 102.0%[1]
Precision (%RSD) ≤ 2.0%[1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1[1]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1[1]
Robustness %RSD of results should be within acceptable limits after small, deliberate variations in method parameters.[1]
System Suitability
   Tailing factor≤ 2.0[1]
   Theoretical plates> 2000[1]
   %RSD of peak areas< 2.0% for replicate injections[1]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation A Define Analytical Requirements B Literature Search & Initial Conditions A->B C Optimize Chromatographic Parameters B->C D System Suitability Testing C->D E Specificity D->E Proceed if suitable F Linearity E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated HPLC Method I->J

Caption: Logical flow for HPLC method development and validation.

References

Using Sulfaethidole as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in the effective use of Sulfaethidole as a reference standard in antibiotic research. This document provides detailed methodologies for key experiments, structured data presentation, and visual workflows to ensure accuracy and reproducibility in your laboratory.

This compound Reference Standard: Properties and Specifications

This compound is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[1] Its well-defined chemical properties and antibacterial activity make it a suitable reference standard for various applications in antibiotic research, including the validation of analytical methods and as a quality control agent in antimicrobial susceptibility testing.

A certified reference material (CRM) for this compound should be obtained from an accredited supplier and come with a Certificate of Analysis (CoA). The CoA provides essential information on the purity, identity, and other critical parameters of the standard.

Table 1: Typical Specifications for this compound Certified Reference Material

ParameterTypical SpecificationAnalytical Method
Identity Conforms to the structure of this compound¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Purity (Assay) ≥ 99.0% (on dried basis)High-Performance Liquid Chromatography (HPLC)
Loss on Drying ≤ 0.5%Thermogravimetric Analysis (TGA) or USP <731>
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals ≤ 20 ppmInductively Coupled Plasma (ICP) or USP <231>
Residual Solvents Complies with USP <467> or ICH Q3CGas Chromatography (GC)
Traceability Traceable to a national metrology institute (e.g., NIST) or other primary standards.[2]-

Experimental Protocols

Protocol for Purity Determination and Assay of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative determination of this compound purity using HPLC with UV detection. This method can be adapted for the validation of analytical procedures for sulfonamide antibiotics.

Objective: To determine the purity of a this compound sample by comparing its peak area to that of a certified reference standard.

Materials:

  • This compound Certified Reference Standard

  • This compound test sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). A common starting ratio is 35:65 (v/v).[3] The exact ratio may be optimized for the specific column and system.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Certified Reference Standard.

    • Dissolve in a small amount of methanol and dilute to 100 mL with the mobile phase in a volumetric flask.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound test sample.

    • Dissolve in a small amount of methanol and dilute to 100 mL with the mobile phase in a volumetric flask.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column[3]

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (e.g., 35:65 v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL

    • Detection Wavelength: 278 nm[3]

    • Column Temperature: 30 °C

  • Analysis:

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2%).

    • Inject the sample solution in triplicate.

  • Calculation of Purity:

    • Calculate the purity of the test sample using the following formula:

    Where:

    • Area_sample is the average peak area of the this compound sample.

    • Area_standard is the average peak area of the this compound reference standard.

    • Concentration_standard is the concentration of the reference standard solution.

    • Concentration_sample is the concentration of the sample solution.

    • Purity_standard is the certified purity of the reference standard.

Workflow Diagram for HPLC Purity Assay:

HPLC_Purity_Assay cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_setup Set HPLC Conditions prep_mobile->hplc_setup prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_std hplc_setup->inject_sample integrate Integrate Peaks inject_std->integrate inject_sample->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Purity Assay Workflow.

Protocol for Quality Control of Antimicrobial Susceptibility Testing (AST) using the Kirby-Bauer Disk Diffusion Method

This protocol describes the use of this compound as a component of a quality control regimen for the Kirby-Bauer disk diffusion method. A well-characterized, susceptible reference strain is tested against this compound to ensure the validity of the testing procedure.

Objective: To verify the accuracy and precision of the Kirby-Bauer disk diffusion susceptibility test using a reference strain and this compound antibiotic disks.

Materials:

  • This compound antibiotic disks (specify concentration, e.g., 300 µg)

  • Quality control (QC) reference bacterial strain (e.g., Escherichia coli ATCC 25922)[4]

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2 °C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the QC reference strain from an 18-24 hour culture plate.

    • Suspend the colonies in TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place a this compound antibiotic disk onto the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • Compare the measured zone diameter to the established acceptable quality control ranges for the specific reference strain and antibiotic. These ranges are typically provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Expected Results: The zone of inhibition for the QC strain should fall within the pre-defined acceptable range. If the result is out of range, it indicates a potential issue with the test materials or procedure that must be investigated before proceeding with clinical samples.[4]

Table 2: Example Quality Control Log for this compound AST

DateQC StrainThis compound Disk Lot #Zone Diameter (mm)Acceptable Range (mm)Pass/FailAnalyst
2025-12-15E. coli ATCC 25922SUL300-A1231816 - 21PassJ. Doe
2025-12-16E. coli ATCC 25922SUL300-A1231916 - 21PassJ. Doe
2025-12-17E. coli ATCC 25922SUL300-A1231516 - 21FailJ. Doe

Workflow Diagram for AST Quality Control:

AST_QC_Workflow start Start prep_inoculum Prepare QC Strain Inoculum to 0.5 McFarland start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone compare_range Compare to Acceptable Range measure_zone->compare_range pass Record and Proceed with Clinical Samples compare_range->pass In Range fail Troubleshoot and Repeat QC compare_range->fail Out of Range end End pass->end fail->prep_inoculum

Caption: AST Quality Control Workflow.

Conclusion

The use of a well-characterized this compound reference standard is crucial for ensuring the accuracy and reliability of data in antibiotic research. By following standardized protocols for analytical method validation and antimicrobial susceptibility testing quality control, researchers can have greater confidence in their experimental outcomes. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data, which is essential for the development of new and effective antimicrobial therapies.

References

application of Sulfaethidole in veterinary medicine for bacterial infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole is a sulfonamide antibiotic that has been used in veterinary medicine to treat a variety of bacterial infections. Like other sulfonamides, it is a synthetic antimicrobial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is critical for the synthesis of nucleotides and ultimately, bacterial DNA, leading to a bacteriostatic effect.[1] Mammalian cells are not affected as they utilize preformed folic acid from their diet.[1]

These application notes provide an overview of the use of this compound in veterinary medicine, including its mechanism of action, and protocols for key in vitro and in vivo experiments to evaluate its efficacy. Due to the limited availability of recent, specific quantitative data for this compound, representative data from other short-acting sulfonamides, such as sulfathiazole and sulfamethoxazole, are included for illustrative purposes. It is critical that researchers establish specific parameters for this compound through dedicated studies.

Mechanism of Action: Inhibition of Folate Synthesis

This compound's antibacterial activity stems from its structural similarity to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria. By competitively binding to DHPS, this compound blocks the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor to dihydrofolic acid (DHF). The subsequent reduction of DHF to tetrahydrofolic acid (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, is thereby inhibited. This disruption of folic acid metabolism ultimately halts bacterial growth and replication.

Folate_Synthesis_Pathway cluster_0 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid DHFS Dihydrofolate Synthase (DHFS) Dihydropteroic_Acid->DHFS DHF Dihydrofolic Acid (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial Folate Synthesis Pathway and the Site of this compound Inhibition.

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for short-acting sulfonamides in various animal species. It is important to note that specific data for this compound is limited, and these values should be used as a general reference.

Table 1: Pharmacokinetic Parameters of Short-Acting Sulfonamides in Veterinary Species

Animal SpeciesDrugDosageRouteHalf-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (L/kg/h)Bioavailability (%)
PigsSulfathiazole40 mg/kgIV9.0 ± 1.61.16 ± 0.160.090 ± 0.007N/A
Sulfathiazole40 mg/kgIM---92 ± 4
SheepSulfathiazoleNot specifiedIV1.10.39-N/A
CattleSulfadimidine100 mg/kgIM9.54 ± 0.120.56 ± 0.0140.98 ± 0.38 (mL/kg/h)~106
Poultry (Broilers)Sulfamethoxazole33.3 mg/kgOral4.70.3-35-80

Data for Sulfathiazole in pigs from Van Poucke et al., 1994.[2][3] Data for Sulfathiazole in sheep from Koritz et al., 1978.[4] Data for Sulfadimidine in cattle from a 2018 study.[5] Data for Sulfamethoxazole in poultry is a general estimate.[6] N/A: Not Applicable.

Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Key Veterinary Pathogens

Bacterial SpeciesDrugMIC50 (µg/mL)MIC90 (µg/mL)Animal Host
Escherichia coliTrimethoprim-Sulfamethoxazole≤0.5>32Canine/Feline
Staphylococcus pseudintermediusTrimethoprim-Sulfamethoxazole≤0.52Canine
Pasteurella multocidaTrimethoprim-Sulfamethoxazole≤0.5≤0.5Bovine
Mannheimia haemolyticaTrimethoprim-Sulfamethoxazole≤0.5≤0.5Bovine
Streptococcus suisTrimethoprim-Sulfamethoxazole1>32Swine

MIC data is often presented for potentiated sulfonamides like Trimethoprim-Sulfamethoxazole due to their widespread use and synergistic effects. Data is representative and can vary based on geographic location and strain. It is crucial to perform susceptibility testing on clinical isolates.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for broth microdilution susceptibility testing as established by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). B Prepare serial two-fold dilutions of This compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. A->B D Inoculate each well with the bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL. B->D C Prepare a standardized bacterial inoculum (0.5 McFarland standard) of the test organism. C->D E Include positive (no drug) and negative (no bacteria) controls. F Incubate plates at 35-37°C for 16-20 hours. E->F G Visually inspect for the lowest concentration of this compound that inhibits visible bacterial growth. H This concentration is the Minimum Inhibitory Concentration (MIC). G->H

Caption: Experimental Workflow for MIC Determination of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Ensure complete dissolution. Further dilutions should be made in MHB.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of this compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well containing the this compound dilutions with the prepared bacterial suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vivo Efficacy: Murine Sepsis Model

This protocol provides a framework for evaluating the systemic efficacy of this compound in a murine model of bacterial sepsis.

Sepsis_Model_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoint Analysis A Acclimatize mice (e.g., BALB/c) for at least 7 days. B Prepare a standardized inoculum of a pathogenic bacterium (e.g., S. aureus, E. coli) in mid-log phase. C Wash and resuspend bacteria in sterile saline to the desired infectious dose. B->C D Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension. E Administer this compound at various doses (e.g., subcutaneously or orally) at specified time points post-infection. D->E F Include a vehicle control group. G Monitor animals for clinical signs of illness and survival for a defined period (e.g., 7 days). I Analyze survival data and bacterial burden to determine efficacy. G->I H At a predetermined endpoint, collect blood and/or tissues for bacterial load determination (CFU counts). H->I

References

Protocol for Determining Sulfaethidole Susceptibility in Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to Sulfaethidole. As a sulfonamide antibiotic, this compound inhibits bacterial growth by interfering with folic acid synthesis. Accurate susceptibility testing is crucial for understanding its spectrum of activity and for guiding potential therapeutic applications. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing (AST).

Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound have not been officially established. Therefore, this protocol provides a framework for testing and data generation. The interpretation of results will require the establishment of provisional breakpoints or the use of a surrogate sulfonamide for which interpretive criteria are available.

Principle of Susceptibility Testing

Antimicrobial susceptibility testing determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This is known as the Minimum Inhibitory Concentration (MIC). The two most common methods for determining the MIC are broth microdilution and disk diffusion.

  • Broth Microdilution: This method involves challenging the bacterial isolate with a serial two-fold dilution of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

  • Disk Diffusion: This method involves placing a paper disk impregnated with a known amount of the antimicrobial agent onto an agar plate inoculated with the bacterial isolate. The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.

Materials

2.1. General Materials

  • Pure, 18-24 hour culture of the bacterial isolate

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, loops, and pipettes

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Caliper or ruler for measuring zone diameters

2.2. For Broth Microdilution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Multichannel pipette

2.3. For Disk Diffusion

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Blank sterile paper disks (6 mm)

  • This compound solution for impregnating disks

2.4. Quality Control (QC) Strains

The use of QC strains is mandatory to ensure the accuracy and reproducibility of the testing procedure. Recommended QC strains include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

Experimental Protocols

3.1. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the bacterial isolate.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

3.2. Protocol 1: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration (e.g., 0.25 µg/mL). Discard 50 µL from the last well. This will leave 50 µL in each well.

  • Inoculation:

    • Dilute the standardized bacterial suspension (from step 3.1) 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

    • Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well. The this compound concentrations will now be half of the intermediate dilution step (e.g., ranging from 320 µg/mL to 0.125 µg/mL).

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without this compound.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

3.3. Protocol 2: Disk Diffusion Assay

  • Preparation of this compound Disks: As commercial this compound disks may not be available, they can be prepared in-house. A common disk potency for other sulfonamides is 300 µg. Prepare a stock solution of this compound and apply a precise volume to blank sterile paper disks to achieve the desired potency. Allow the disks to dry completely before use.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum (from step 3.1), dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply the this compound disks to the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Measuring Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.

Quality Control

Perform susceptibility testing of the QC strains in parallel with the test isolates. The resulting MIC values or zone diameters should fall within the established ranges for the specific QC strain and antimicrobial agent. As there are no established QC ranges for this compound, it is recommended to use a surrogate sulfonamide for which QC ranges are available. Trimethoprim-sulfamethoxazole is a commonly used surrogate.

Table 1: Example Quality Control Ranges for a Surrogate Sulfonamide (Trimethoprim-Sulfamethoxazole)

Quality Control StrainAntimicrobial AgentMIC (µg/mL)Zone Diameter (mm)
E. coli ATCC® 25922™Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)≤0.5/9.523-29
S. aureus ATCC® 25923™Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)≤0.5/9.523-29

Note: These are example ranges and should be verified against the latest CLSI M100 document.

Data Presentation and Interpretation

Summarize all quantitative data (MIC values and zone diameters) in clearly structured tables for easy comparison across different bacterial isolates.

Table 2: Example of MIC Data Presentation for this compound

Bacterial Isolate IDGram StainSourceThis compound MIC (µg/mL)
BSI-001NegativeBlood64
UTI-002NegativeUrine>256
WND-003PositiveWound16
QC: E. coli ATCC 25922N/AN/ARecord Value

Interpretation of Results:

In the absence of official breakpoints for this compound, the interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is not possible. Researchers should focus on reporting the quantitative MIC values. For a preliminary interpretation, the MIC values of this compound can be compared to those of a clinically relevant sulfonamide with established breakpoints. Sulfisoxazole or sulfamethoxazole are potential surrogates.[1]

Table 3: Example of CLSI Breakpoints for a Surrogate Sulfonamide (Sulfisoxazole) for Enterobacteriaceae

InterpretationMIC (µg/mL)
Susceptible (S)≤256
Resistant (R)≥512

Note: These breakpoints are for a specific drug-organism combination and should not be directly applied to this compound without further validation. They are provided for comparative purposes only.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_output Output start Start: Pure Bacterial Culture inoculum Prepare 0.5 McFarland Inoculum Suspension start->inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension inoculum->inoculate dilution Prepare Serial Dilutions of this compound in 96-Well Plate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end Report Quantitative MIC Value (µg/mL) read_mic->end Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_output Output start Start: Pure Bacterial Culture inoculum Prepare 0.5 McFarland Inoculum Suspension start->inoculum swab_plate Inoculate MHA Plate with Bacterial Suspension inoculum->swab_plate mha_plate Prepare Mueller-Hinton Agar Plate mha_plate->swab_plate apply_disk Apply this compound-impregnated Disk to Agar Surface swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end Report Zone Diameter (mm) measure_zone->end Logical_Relationship cluster_surrogate Surrogate Approach cluster_interpretation Data Interpretation sulfa_test Perform Susceptibility Test (Broth Microdilution or Disk Diffusion) for this compound report_mic Report Quantitative This compound MIC sulfa_test->report_mic surrogate_test Perform Susceptibility Test for a Surrogate Sulfonamide (e.g., Sulfisoxazole) surrogate_bp Established CLSI/EUCAST Breakpoints for Surrogate surrogate_test->surrogate_bp surrogate_qc Established CLSI/EUCAST QC Ranges for Surrogate surrogate_test->surrogate_qc provisional_interp Provisional Interpretation by Comparing this compound MIC to Surrogate Breakpoints surrogate_bp->provisional_interp report_mic->provisional_interp

References

Application Notes and Protocols for the Formulation of Sulfaethidole for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of Sulfaethidole for topical delivery. Due to the limited availability of direct research on topical this compound formulations, this document leverages data from similar sulfonamide antibiotics, such as silver sulfadiazine and sulfacetamide, to propose scientifically grounded formulations and testing protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective topical formulation.

PropertyValueReference
IUPAC Name 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[1]
Molecular Formula C₁₀H₁₂N₄O₂S₂[1]
Molecular Weight 284.4 g/mol
pKa 5.36 (at 37°C in H₂O, uncertain)
Water Solubility 215 mg/L (at 20°C)

Proposed Topical Formulations of this compound

The following are hypothetical oil-in-water (O/W) cream and hydrogel formulations for 1% this compound, based on common excipients used for topical sulfonamides.[2][3]

Table 2.1: Proposed 1% this compound Oil-in-Water (O/W) Cream Formulation

Ingredient Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient1.0
Cetostearyl AlcoholEmulsifier, Thickener7.0
White Soft ParaffinEmollient, Oily Phase10.0
Liquid ParaffinEmollient, Oily Phase5.0
Propylene GlycolHumectant, Penetration Enhancer5.0
Polysorbate 80Emulsifier2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.1
Purified WaterAqueous Phaseq.s. to 100

Table 2.2: Proposed 1% this compound Hydrogel Formulation

Ingredient Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient1.0
Carbopol 940Gelling Agent1.0
Propylene GlycolHumectant, Solubilizer10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0-6.5
MethylparabenPreservative0.2
Purified WaterAqueous Phaseq.s. to 100

Experimental Protocols

The following are detailed protocols for the preparation and characterization of the proposed topical formulations.

Protocol 3.1: Preparation of 1% this compound O/W Cream

Materials:

  • This compound powder

  • Cetostearyl alcohol

  • White soft paraffin

  • Liquid paraffin

  • Propylene glycol

  • Polysorbate 80

  • Methylparaben

  • Propylparaben

  • Purified water

  • Beakers

  • Water bath

  • Homogenizer

  • Stirrer

Procedure:

  • Oil Phase Preparation: In a beaker, combine cetostearyl alcohol, white soft paraffin, and liquid paraffin. Heat the mixture in a water bath to 75°C until all components are melted and homogenous. Add propylparaben to the oil phase and stir until dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben in purified water by heating to 75°C. Add propylene glycol and polysorbate 80 to the aqueous phase and stir until a clear solution is obtained.

  • Dispersion of Active Ingredient: Disperse the this compound powder in the aqueous phase with continuous stirring.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

  • Homogenization: Continue homogenization for 15-20 minutes until a uniform white cream is formed.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Final Product: Transfer the prepared cream into a suitable container and store at room temperature.

Protocol 3.2: Physicochemical Characterization of the Cream

3.2.1. pH Measurement

  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).[4][5]

  • Take a 1 g sample of the cream and disperse it in 10 mL of purified water.[4]

  • Immerse the pH electrode into the dispersion and allow the reading to stabilize.[5]

  • Record the pH value. Perform the measurement in triplicate.[5]

3.2.2. Viscosity Measurement

  • Use a Brookfield viscometer with a suitable spindle (e.g., T-bar spindle for creams).[6]

  • Place approximately 50 g of the cream in a beaker.

  • Lower the spindle into the center of the cream, ensuring it is immersed to the specified depth and does not touch the bottom or sides of the beaker.[7]

  • Set the rotational speed (e.g., 10 rpm) and allow the reading to stabilize.[7]

  • Record the viscosity in centipoise (cP).[7]

Protocol 3.3: In Vitro Release Testing using Franz Diffusion Cell

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate buffer, pH 7.4)

  • Magnetic stirrer

  • Water bath

  • Syringes and needles

  • HPLC system for analysis

Procedure:

  • Preparation of Franz Diffusion Cells:

    • Fill the receptor chamber of the Franz diffusion cell with freshly prepared and degassed receptor medium.[8]

    • Ensure no air bubbles are trapped beneath the membrane.[8]

    • Mount the synthetic membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment if using skin.[8]

  • Temperature Equilibration:

    • Place the cells in a water bath maintained at 32 ± 0.5°C to allow the membrane and receptor medium to equilibrate.[9]

  • Sample Application:

    • Apply a known quantity (e.g., 300 mg) of the this compound cream uniformly on the surface of the membrane in the donor chamber.[10]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium through the sampling port.[10]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.[10]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time.

Stability Testing

A stability testing protocol should be established to determine the shelf-life of the formulation.

Protocol 4.1: Stability Study

  • Storage Conditions: Store the cream samples in their final packaging at different conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[11]

  • Testing Intervals: Evaluate the samples at 0, 3, 6, 9, and 12 months for long-term storage and 0, 1, 3, and 6 months for accelerated storage.[11]

  • Parameters to be Evaluated:

    • Physical appearance: Color, odor, phase separation, and homogeneity.[12]

    • Physicochemical properties: pH and viscosity.[12]

    • Assay: this compound content.

    • Microbiological limits: Total aerobic microbial count and total yeast and mold count.[13]

Visualizations

G cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

G cluster_0 Preparation of O/W Cream cluster_1 Characterization A Prepare Oil Phase (75°C) D Add Oil Phase to Aqueous Phase A->D B Prepare Aqueous Phase (75°C) C Disperse this compound in Aqueous Phase B->C C->D E Homogenize (15-20 min) D->E F Cool to Room Temperature E->F G Final Product F->G H pH Measurement G->H I Viscosity Measurement G->I J In Vitro Release Testing G->J

Caption: Experimental workflow for formulation and characterization.

References

Application Notes and Protocols for Sulfaethidole Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability testing of Sulfaethidole under various storage conditions, adhering to the International Council for Harmonisation (ICH) guidelines. The protocols outlined below are intended to guide researchers in establishing the stability profile of this compound, a critical step in the drug development process.

Introduction

This compound (N'-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide) is a sulfonamide antibacterial agent.[1] Stability testing is essential to ensure that the drug substance maintains its quality, safety, and efficacy throughout its shelf life.[2][3][4] Forced degradation studies are a crucial component of this testing, helping to identify potential degradation products and establish stability-indicating analytical methods.[5][6]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H12N4O2S2
Molecular Weight284.36 g/mol
Melting Point185.5-186.0 °C[7]
SolubilitySparingly soluble in water; soluble in acetone and ethanol.[7]
pKaData not readily available, but sulfonamides are generally weakly acidic.

Stability Testing Protocols

Stability testing should be conducted on at least three primary batches of the drug substance. The testing should encompass long-term, intermediate, and accelerated stability studies as per ICH Q1A(R2) guidelines.[3][4]

3.1. Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

3.2. Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[5][6] The target degradation is typically 5-20%.[8]

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat at 70°C.

  • Photostability: Expose this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A dark control should be maintained for comparison.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[10]

4.1. Proposed Stability-Indicating HPLC Method

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70 v/v)
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Injection Volume20 µL
Column TemperatureAmbient

4.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Data Presentation: Illustrative Stability Data

The following table provides an illustrative summary of potential degradation of this compound under forced degradation conditions. Note: This data is hypothetical and based on typical results for sulfonamides; actual results for this compound may vary.

Stress ConditionDurationAssay of this compound (%)Major Degradation Products
0.1 M HCl24 hours85.2Degradant 1, Sulfanilic Acid
0.1 M NaOH8 hours78.5Degradant 2
3% H2O212 hours90.1Oxidative Degradant 1
Thermal (70°C)48 hours95.8No significant degradation
Photolytic1.2 million lux hours92.3Photodegradant 1

Experimental Protocols

6.1. Protocol for Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and mix with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Take a known volume of the stock solution and mix with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Reflux the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and mix with an equal volume of 6% H2O2 to get a final concentration of 3% H2O2.

    • Keep the solution at room temperature for 12 hours.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 70°C in an oven for 48 hours.

    • Withdraw samples at appropriate time intervals and prepare solutions for analysis.

  • Photostability Testing:

    • Expose solid this compound and a solution of this compound to the specified light conditions.

    • Prepare a dark control by wrapping the sample container in aluminum foil.

    • Analyze the samples after the exposure period.

  • Sample Analysis: Analyze all the stressed samples using the validated stability-indicating HPLC method.

6.2. Protocol for Stability-Indicating HPLC Method

  • Mobile Phase Preparation: Prepare the mobile phase as described in section 4.1. Filter and degas before use.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a suitable concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the peak areas for this compound and any degradation products.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation Plan Define Stability Protocol SelectBatches Select Batches (min. 3) Plan->SelectBatches Storage Place Samples under Storage Conditions (Long-term, Accelerated) SelectBatches->Storage ForcedDegradation Perform Forced Degradation Studies SelectBatches->ForcedDegradation Sampling Sample at Time Points Storage->Sampling ForcedDegradation->Sampling HPLC Analyze using Stability-Indicating HPLC Method Sampling->HPLC Data Collect & Analyze Data HPLC->Data Report Generate Stability Report Data->Report ShelfLife Establish Shelf-Life Report->ShelfLife

Caption: Workflow for this compound stability testing.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acidic Hydrolysis This compound->Acid H+ Base Basic Hydrolysis This compound->Base OH- Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis hv DP1 Sulfanilic Acid Acid->DP1 DP2 2-Amino-5-ethyl- 1,3,4-thiadiazole Acid->DP2 Base->DP1 Base->DP2 DP3 Oxidized Derivatives Oxidation->DP3 DP4 Photodegradants Photolysis->DP4

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols for the Detection of Sulfaethidole Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole is a sulfonamide antibiotic that has been used in veterinary medicine to treat bacterial infections in food-producing animals. The presence of its residues in animal-derived food products poses potential health risks to consumers, including allergic reactions and the development of antibiotic resistance. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound residues in animal tissues to ensure food safety and compliance with regulatory limits.

This document provides detailed application notes and protocols for the detection of this compound residues in various animal tissues. The methods described include high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), enzyme-linked immunosorbent assay (ELISA), and microbial inhibition assays.

Methods Overview

A variety of analytical methods are available for the detection of sulfonamide residues, each with its own advantages in terms of sensitivity, specificity, and throughput.[1] Chromatographic methods like HPLC and LC-MS/MS are highly specific and quantitative, making them suitable for confirmatory analysis.[2][3] Immunoassays such as ELISA are excellent for rapid screening of a large number of samples.[4][5] Microbial inhibition assays are cost-effective screening tests that detect the antimicrobial activity of residues.[6][7][8][9]

Quantitative Data Summary

The performance of different analytical methods for the detection of sulfonamide residues, including this compound, is summarized in the table below. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FLDChicken Muscle0.02 - 0.39 ng/g0.25 - 1.30 ng/g76.8 - 95.2[10]
HPLC-UVMeat (Cattle, Swine, Chicken, Sheep)-3 - 14 ppb66.3 - 71.5[11]
LC-MS/MSShrimp-0.5 - 20 µg/kg80 - 120[1]
LC-MSCattle and Trout Muscle-3 - 15 ppb75 - 98[12]
ELISAMeat, Fish, Shrimp2 ppb--[4]
ELISAMuscle, Liver, Egg, etc.2 - 50 ppb--[13]

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the extraction of this compound from animal tissue, a clean-up step, pre-column derivatization to enhance fluorescence, and subsequent analysis by HPLC-FLD.[10]

a. Sample Preparation and Extraction (QuEChERS Method) [10]

  • Weigh 2 g of homogenized chicken muscle into a 50 mL centrifuge tube.

  • Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitute the residue in 600 µL of 0.05 M NaOAc (pH 3.5).

b. Pre-column Derivatization [10]

  • Filter an aliquot of the reconstituted sample through a 0.45 µm syringe filter.

  • To 400 µL of the filtered sample, add 200 µL of 0.02% (w/v) fluorescamine solution in acetone.

  • Shake the mixture for 1 minute and allow the reaction to proceed for 60 minutes at room temperature.

c. HPLC-FLD Analysis [10]

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with methanol and 0.05 M acetate buffer (pH 4.5)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at 406 nm and emission at 496 nm.

d. Workflow Diagram

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenization Homogenize Tissue Extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaOAc) Homogenization->Extraction Centrifugation1 Centrifuge Extraction->Centrifugation1 Evaporation Evaporate Supernatant Centrifugation1->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Filtration Filter Extract Reconstitution->Filtration Derivatization Add Fluorescamine Filtration->Derivatization Incubation Incubate Derivatization->Incubation Injection Inject into HPLC Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantify this compound Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-FLD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification and confirmation of this compound residues.[14]

a. Sample Preparation and Extraction [14]

  • Weigh 5 g of homogenized shrimp sample into a 50 mL centrifuge tube.

  • Add 3 mL of water and vortex for 2 minutes.

  • Add 7 mL of acetonitrile and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Filter the supernatant and dilute with the mobile phase before injection.

b. LC-MS/MS Analysis [14]

  • Column: C18 column (e.g., ODS-EP 5 micron, 100×2.1mm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.5 mL/min

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be determined.

c. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenize Tissue Extraction Extract with Acetonitrile Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantify this compound Detection->Quantification ELISA_Logic cluster_principle Competitive ELISA Principle High_Sulfa High this compound in Sample Less_Ab_Binding Less Antibody Binds to Coated Antigen High_Sulfa->Less_Ab_Binding Low_Sulfa Low this compound in Sample More_Ab_Binding More Antibody Binds to Coated Antigen Low_Sulfa->More_Ab_Binding Low_Signal Low Color Signal Less_Ab_Binding->Low_Signal High_Signal High Color Signal More_Ab_Binding->High_Signal Microbial_Inhibition_Workflow cluster_prep Sample Collection cluster_assay Assay cluster_result Result Interpretation Collect_Fluid Collect Kidney Fluid on Swab Plate_Swab Place Swab on Inoculated Agar Plate Collect_Fluid->Plate_Swab Incubate Incubate Plate Plate_Swab->Incubate Observe Observe for Inhibition Zone Incubate->Observe Positive Positive Result (Residue Present) Observe->Positive Zone Present Negative Negative Result (No Residue Detected) Observe->Negative No Zone

References

Application Notes and Protocols: Experimental Design for Studying Sulfaethidole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfaethidole is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] Since bacteria must synthesize their own folate to produce essential nucleic acids and amino acids, blocking this pathway has a bacteriostatic effect.[1][4] However, the emergence of resistance threatens the efficacy of this drug class. Understanding the molecular mechanisms behind this resistance is crucial for the development of new antimicrobial strategies and for effective clinical use.

The primary mechanisms of resistance to sulfonamides include:

  • Target Modification: Chromosomal mutations in the folP gene, which encodes the DHPS enzyme, can reduce the binding affinity of sulfa drugs.[3][5]

  • Target Bypass: Acquisition of plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant alternative DHPS enzymes.[3][6][7]

  • Reduced Intracellular Concentration: Increased expression of efflux pumps or decreased membrane permeability can limit the drug's access to its target.[8][9]

This document provides a detailed experimental framework to identify and validate the mechanisms of this compound resistance in a bacterial strain of interest. It integrates phenotypic, genomic, transcriptomic, and proteomic approaches, followed by functional validation.

Core Experimental Workflow

The overall strategy involves a multi-omics approach to compare a this compound-resistant strain with a susceptible (wild-type) counterpart.

Experimental_Workflow cluster_2 Phase 3: Validation phenotype Phenotypic Analysis (MIC Determination) genomics Genomic Analysis (WGS) phenotype->genomics transcriptomics Transcriptomic Profiling (RNA-Seq) genomics->transcriptomics Identify Potential Resistance Genes/ Mutations proteomics Proteomic Profiling (Mass Spectrometry) transcriptomics->proteomics validation Functional Validation (Cloning & Expression) proteomics->validation Select Candidates for Validation Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate (THF) DHF->THF ...multiple steps Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfa This compound Sulfa->DHPS Competitively Inhibits Resistance_Mechanisms cluster_target Target Site Modification cluster_bypass Target Bypass cluster_concentration Reduced Drug Concentration Resistance This compound Resistance Target_Mod Modified DHPS (folP mutation) - Reduced drug binding Resistance->Target_Mod Target_Bypass Acquired DHPS (sul1, sul2) - Drug-insensitive enzyme Resistance->Target_Bypass Efflux Increased Efflux - Pumps drug out Resistance->Efflux Influx Decreased Influx - Porin loss/modification Resistance->Influx

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfaethidole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Sulfaethidole synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:

  • Moisture Sensitivity of Reactants: The key intermediate, p-acetylaminobenzenesulfonyl chloride, is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the subsequent condensation step.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle p-acetylaminobenzenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The condensation reaction between p-acetylaminobenzenesulfonyl chloride and 2-amino-5-ethyl-1,3,4-thiadiazole may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. A slight excess of the sulfonyl chloride (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction. An inappropriate base can lead to side reactions or incomplete neutralization.

    • Solution: Pyridine is a commonly used base and solvent for this reaction. Ensure at least a stoichiometric amount is used. For less reactive starting materials, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) could be trialed in an appropriate solvent like dichloromethane (DCM) or acetonitrile (ACN).

  • Poor Nucleophilicity of the Amine: The nucleophilicity of the 2-amino-5-ethyl-1,3,4-thiadiazole is crucial for the reaction to proceed efficiently.

    • Solution: Ensure the purity of the thiadiazole starting material. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Question: My final this compound product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities in the final product can originate from unreacted starting materials, side-products, or degradation products. Common impurities and purification strategies are outlined below:

  • Unreacted Starting Materials: The most common impurities are often unreacted p-acetylaminobenzenesulfonyl chloride (or its hydrolysis product, p-acetylaminobenzenesulfonic acid) and 2-amino-5-ethyl-1,3,4-thiadiazole.

    • Minimization & Removal: Driving the reaction to completion can minimize unreacted starting materials. Recrystallization from a suitable solvent, such as aqueous ethanol, is often effective in removing these impurities. Silica gel column chromatography can also be employed for more challenging separations.

  • Bis-sulfonylation Product: If a primary amine is used and reaction conditions are not carefully controlled, a di-sulfonated side product can form.

    • Minimization: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.

  • Hydrolyzed Sulfonyl Chloride: As mentioned previously, p-acetylaminobenzenesulfonyl chloride can hydrolyze to p-acetylaminobenzenesulfonic acid.

    • Minimization & Removal: Strict anhydrous conditions are crucial. The resulting sulfonic acid is typically more polar than the desired product and can often be removed during an aqueous workup or by recrystallization.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

    • Removal: Drying the final product under high vacuum, possibly with gentle heating, is the most effective way to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves the condensation of p-acetylaminobenzenesulfonyl chloride with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by hydrolysis of the acetyl protecting group to yield the final this compound product.

Q2: How can I monitor the progress of the this compound synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the ideal storage conditions for the intermediate p-acetylaminobenzenesulfonyl chloride?

A3: Due to its moisture sensitivity, p-acetylaminobenzenesulfonyl chloride should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to prevent hydrolysis.

Q4: Can I use a different protecting group for the aniline nitrogen?

A4: While the acetyl group is common, other protecting groups can be used. However, the choice of protecting group will necessitate different deprotection conditions, which may affect the overall yield and purity. The acetyl group is advantageous due to its stability during the sulfonyl chloride formation and its relatively straightforward removal via acid or base hydrolysis.

Q5: What are the key safety precautions to take during this compound synthesis?

A5: p-Acetylaminobenzenesulfonyl chloride is corrosive and reacts with moisture, releasing HCl gas. Therefore, it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The solvents used, such as pyridine and dichloromethane, are also hazardous and should be handled with care in a well-ventilated area.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield (Representative Data)
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1Pyridine (excess)Pyridine8047592
2Pyridine (excess)Pyridine10028295
3Triethylamine (2)DCM25 (rt)126588
4Triethylamine (2)DCM40 (reflux)67893
5DIPEA (2)ACN6048596

Note: This data is representative and intended to illustrate the impact of different reaction parameters. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

This protocol describes the synthesis of a key intermediate for this compound production.

Materials:

  • Propionic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid

  • Ethanol

  • 10% Sodium Carbonate solution

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve propionic acid (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add thiosemicarbazide (1 equivalent) and stir to ensure a homogenous mixture.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain this temperature for approximately 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Neutralize the mixture with a 10% sodium carbonate solution until the pH is neutral to slightly basic.

  • Filter the solid product using a Buchner funnel, wash it with cold water, and dry it completely. The crude product can be recrystallized from aqueous ethanol to improve purity.

Protocol 2: Synthesis of this compound

This protocol outlines the condensation of p-acetylaminobenzenesulfonyl chloride with 2-amino-5-ethyl-1,3,4-thiadiazole and subsequent deprotection.

Materials:

  • 2-amino-5-ethyl-1,3,4-thiadiazole

  • p-acetylaminobenzenesulfonyl chloride

  • Anhydrous Pyridine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Ice-cold water

Procedure:

Step 1: Condensation

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in anhydrous pyridine.

  • To this stirred solution, add p-acetylaminobenzenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80-100°C for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the N-acetylated intermediate.

  • Filter the solid, wash thoroughly with water to remove pyridine, and dry the product.

Step 2: Hydrolysis (Deprotection)

  • Suspend the dried N-acetylated intermediate in a solution of dilute hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves, indicating the completion of hydrolysis.

  • Cool the solution and carefully neutralize it with a 10% sodium hydroxide solution to precipitate the crude this compound.

  • Filter the crude product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude this compound from aqueous ethanol to obtain the pure product.

Protocol 3: Purity Analysis by HPLC

This protocol provides a starting point for the development of an HPLC method for this compound purity analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the main component to the total area of all peaks.

Mandatory Visualizations

Sulfaethidole_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: this compound Synthesis Propionic_Acid Propionic Acid Reaction1 Condensation (H2SO4, Heat) Propionic_Acid->Reaction1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction1 Intermediate 2-amino-5-ethyl- 1,3,4-thiadiazole Reaction1->Intermediate Reaction2 Condensation (Pyridine, Heat) Intermediate->Reaction2 Sulfonyl_Chloride p-acetylaminobenzenesulfonyl chloride Sulfonyl_Chloride->Reaction2 N_acetyl_this compound N-acetyl-Sulfaethidole Reaction2->N_acetyl_this compound Hydrolysis Hydrolysis (HCl, Heat) N_acetyl_this compound->Hydrolysis This compound This compound Hydrolysis->this compound Troubleshooting_Sulfaethidole_Synthesis Start Low Yield or Impure Product Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Yes Use_Fresh_Reagents Use Fresh/Pure Reagents, Dry Solvents & Glassware Check_Reagents->Use_Fresh_Reagents No Optimize_Conditions Optimize Reaction Conditions (T, t) Conditions_OK Conditions Optimized? Optimize_Conditions->Conditions_OK Yes Adjust_Temp_Time Adjust Temperature/Time, Monitor by TLC/HPLC Optimize_Conditions->Adjust_Temp_Time No Improve_Workup Improve Workup and Purification Purification_OK Purification Effective? Improve_Workup->Purification_OK Yes Recrystallize_Chromatography Recrystallize from different solvents or use Column Chromatography Improve_Workup->Recrystallize_Chromatography No Reagent_OK->Optimize_Conditions Conditions_OK->Improve_Workup Success Improved Yield and Purity Purification_OK->Success Use_Fresh_Reagents->Check_Reagents Adjust_Temp_Time->Optimize_Conditions Recrystallize_Chromatography->Improve_Workup

troubleshooting poor solubility of Sulfaethidole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Sulfaethidole.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of this compound that limit its aqueous solubility?

This compound's solubility is governed by its molecular structure and physicochemical characteristics. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 284.36 g/mol [1]
pKa 5.60[1]
Aqueous Solubility (25 °C) See Table 2[1]
Aqueous Solubility (pH 7.4) 25.6 µg/mL[2][3]
Protein Binding 96-99%[1]

The limited aqueous solubility is primarily due to the hydrophobic benzene ring in its structure.[4] While the sulfonamide group offers some polarity, the nonpolar character of the benzene ring often leads to poor interactions with water molecules.[4]

FAQ 2: Why is this compound poorly soluble in neutral water?

This compound is a weakly acidic compound with a pKa of 5.60.[1] This means that at a neutral pH of 7, the molecule exists predominantly in its ionized (deprotonated) form, which is more soluble than the neutral form. However, at pH values below its pKa, it is primarily in the less soluble, neutral (protonated) form. The significant increase in solubility observed between pH 5.5 and pH 7.0 (see Table 2) directly illustrates this principle.

The relationship between pH, pKa, and the ionization state of a weakly acidic drug like this compound is a critical concept for solubility troubleshooting.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH This compound-H (Neutral Form) Low_Sol Poor Aqueous Solubility Low_pH->Low_Sol Precipitation Prone Equilibrium Low_pH->Equilibrium High_pH This compound⁻ (Ionized Form) High_Sol Enhanced Aqueous Solubility High_pH->High_Sol Dissolution Favored Equilibrium->High_pH

Fig 1. pH-dependent ionization and solubility of this compound.
FAQ 3: How can I use pH adjustment to dissolve this compound?

Since this compound is a weak acid, you can significantly increase its solubility by preparing the solution at a pH above its pKa (5.60), which converts the drug into its more soluble anionic salt form.[4][5] Using a buffer system is highly recommended to maintain a stable pH.

Experimental Protocol: Solubility Enhancement via pH Adjustment
  • Reagent Preparation :

    • Prepare a buffer solution with a pH of 7.4 (e.g., Phosphate-Buffered Saline, PBS). Ensure the buffer has sufficient capacity to resist pH changes upon addition of the drug.

    • Weigh the required amount of this compound powder.

  • Dissolution :

    • Add the this compound powder to a small volume of the pH 7.4 buffer.

    • Stir vigorously using a magnetic stirrer at room temperature. Gentle heating may be applied if necessary, but monitor for any degradation. The dissolution of sulfonamides is an endothermic process, meaning solubility increases with temperature.[6]

  • pH Verification and Adjustment :

    • After the powder is dispersed, measure the pH of the solution.

    • If the pH has dropped, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the pH returns to 7.4 and the solid dissolves. Avoid over-titrating.

  • Final Steps :

    • Once fully dissolved, bring the solution to the final desired volume using the pH 7.4 buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use in experiments.

FAQ 4: What is the expected solubility of this compound at different pH values?

The solubility of this compound is highly dependent on pH. Data shows a dramatic increase in solubility when the pH is raised from 5.5 to 7.0.

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/L)Molar Solubility (approx. mM)Source
5.5 4891.72[1]
7.0 7,11025.00[1]
7.4 25.6 (25,600 µg/L)0.09[2][3]

Note: There is a discrepancy in the literature for pH 7.4 data. The value of 25.6 µg/mL appears low compared to the trend shown by the pH 7.0 data. Researchers should experimentally verify solubility in their specific buffer system.

FAQ 5: Which cosolvents are effective for sulfonamides like this compound?

Cosolvency is a common technique to increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent.[5] For sulfonamides, common water-miscible organic solvents are effective.

Table 3: Common Cosolvents for Sulfonamide Drugs

CosolventNotes
Polyethylene Glycol (PEG) 400 Often highly effective for sulfonamides.[5]
Ethanol A common and effective choice.[5][7]
1,2-Propanediol (Propylene Glycol) Frequently used in pharmaceutical formulations.[5]
Dimethylacetamide (DMAC) A powerful solvent; its solubility parameter is similar to that of many sulfonamides.[8]
Acetone Can be used, though its volatility may be a concern for some applications.[5]
Experimental Protocol: Cosolvent Screening
  • Prepare Stock Solution : Dissolve a high concentration of this compound (e.g., 10-50 mg/mL) in 100% of the chosen cosolvent (e.g., PEG 400 or Ethanol).

  • Titration : Prepare your aqueous buffer (e.g., PBS, pH 7.4).

  • Solubilization : Slowly add the drug-cosolvent stock solution to the aqueous buffer while vortexing or stirring vigorously.

  • Observation : Add the stock solution until you reach your target drug concentration or until the first sign of persistent precipitation.

  • Optimization : The final concentration of the organic cosolvent should be kept as low as possible, especially for cell-based assays where solvent toxicity is a concern.

FAQ 6: Can I use complexation to improve solubility?

Yes, complexation with cyclodextrins is a viable strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[9] They can encapsulate the hydrophobic part of a drug molecule, like this compound's benzene ring, forming an inclusion complex that has significantly improved aqueous solubility.[4][10][11]

The formation of a 1:1 drug-cyclodextrin complex is most common.[12] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for sulfonamides.[10]

FAQ 7: What is a general troubleshooting workflow when facing solubility issues with this compound?

When initial attempts to dissolve this compound fail, a systematic approach can help identify the best solubilization strategy for your specific application (e.g., in vitro assay vs. formulation development).

start Start: Poor this compound Solubility Observed check_pka Is the drug ionizable? (pKa = 5.6) start->check_pka ph_adjust Strategy 1: pH Adjustment check_pka->ph_adjust Yes check_organic Is an organic solvent acceptable for the experiment? check_pka->check_organic No / Insufficient ph_protocol Use buffer with pH > 6.5 (e.g., PBS pH 7.4). Titrate with dilute base if needed. ph_adjust->ph_protocol ph_adjust->check_organic Still insufficient success Success: Homogeneous Solution Achieved ph_adjust->success Solubility sufficient? cosolvency Strategy 2: Co-solvency check_organic->cosolvency Yes complexation Strategy 3: Complexation check_organic->complexation No cosolvent_protocol Screen cosolvents like PEG 400, Ethanol, DMAC. Keep final % as low as possible. cosolvency->cosolvent_protocol cosolvency->complexation Still insufficient cosolvency->success Solubility sufficient? complex_protocol Use Cyclodextrins (e.g., HP-β-CD) to form soluble inclusion complexes. complexation->complex_protocol advanced Consider Advanced Methods: Solid Dispersion, Surfactants, Particle Size Reduction complexation->advanced Still insufficient complexation->success Solubility sufficient? advanced->success

Fig 2. Troubleshooting workflow for this compound solubility.
FAQ 8: Are there other advanced techniques for solubility enhancement?

Yes, if the primary methods are insufficient or unsuitable for your application, several other techniques can be employed:[13][14]

  • Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in an aqueous medium.[4][5]

  • Solid Dispersion : This involves dispersing the drug in a hydrophilic carrier matrix at the solid-state.[4][13] This technique can improve wettability and dissolution rates.

  • Particle Size Reduction : Techniques like micronization increase the surface area-to-volume ratio of the drug particles, which can improve the rate of dissolution, though it does not affect the equilibrium solubility.[13][15]

References

addressing Sulfaethidole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential degradation of Sulfaethidole during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible analytical results.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues encountered during the sample preparation of this compound, providing potential causes and solutions to mitigate degradation.

Problem Possible Cause Solution
Low Analyte Recovery pH-Mediated Hydrolysis: this compound, like other sulfonamides, can be susceptible to hydrolysis under acidic or basic conditions. The amide linkage is a primary site for hydrolytic cleavage.Maintain the sample and extraction solvent pH within a neutral range (pH 6-8) whenever possible. If the analytical method requires a specific pH, minimize the exposure time of the sample to extreme pH conditions. Consider performing extractions at low temperatures to reduce the rate of hydrolysis.
Oxidation: The aromatic amine group of this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents.De-gas solvents and use amber vials to minimize light exposure, which can catalyze oxidation. Work with fresh solvents and consider adding antioxidants (e.g., ascorbic acid, BHT) to the sample or extraction solvent, if compatible with the analytical method.
Inappropriate Solvent: The choice of solvent can impact the stability of this compound. Protic solvents may facilitate hydrolysis, while certain organic solvents could promote other degradation pathways.Use aprotic solvents for reconstitution and dilution where possible. Common solvents for sulfonamide analysis include acetonitrile and methanol. It is advisable to perform a preliminary stability study of this compound in the chosen analytical solvent.
Variable Results/Poor Reproducibility Photodegradation: Exposure to UV light, even from laboratory lighting, can lead to the degradation of sulfonamides.[1][2]Protect samples from light at all stages of preparation and analysis by using amber glassware, aluminum foil, and light-blocking autosampler trays.
Temperature-Induced Degradation: Elevated temperatures during sample processing (e.g., evaporation steps) can accelerate degradation kinetics.[3][4]Keep samples on ice or in a cooling rack during preparation. If solvent evaporation is necessary, use a gentle stream of nitrogen at or below room temperature. Avoid prolonged storage of samples at room temperature.
Enzymatic Degradation: If working with biological matrices (e.g., plasma, tissue homogenates), endogenous enzymes can metabolize this compound.[3][4]For biological samples, it is crucial to inhibit enzymatic activity immediately after collection. This can be achieved by adding enzyme inhibitors, adjusting the pH to denature enzymes, or by immediate protein precipitation with a suitable organic solvent (e.g., acetonitrile, methanol). Store biological samples at -80°C until analysis.
Appearance of Ghost Peaks in Chromatogram Formation of Degradation Products: The appearance of unexpected peaks in the chromatogram may indicate the presence of this compound degradation products.To identify degradation products, a forced degradation study can be performed by exposing this compound to stress conditions (acid, base, peroxide, heat, light). The resulting chromatogram can help in identifying potential degradants in the actual samples. Mass spectrometry can be used for structural elucidation of these unknown peaks.
Matrix Effects: Components of the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or co-elution with the analyte in chromatography.[5]Employ effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of this compound and data from related sulfonamides, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the sulfonamide bond, potentially yielding sulfanilic acid and 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Photodegradation: Light-induced degradation can lead to the formation of various photoproducts.[1][2][6] For many sulfonamides, sulfanilic acid is a common photodegradation product.[7]

  • Oxidation: The aromatic amine can be oxidized, leading to the formation of colored products and loss of activity.

Q2: How can I minimize this compound degradation during long-term storage?

A2: For long-term storage of this compound solutions or biological samples containing the analyte, it is recommended to store them at -70°C or lower in tightly sealed, light-protected containers.[8] For solid reference standards, storage should be in a cool, dark, and dry place as per the manufacturer's recommendations.

Q3: Are there specific HPLC conditions that are recommended for this compound analysis to minimize on-column degradation?

A3: A reversed-phase HPLC method with a C18 column is commonly used for sulfonamide analysis.[9] To minimize on-column degradation, it is advisable to use a mobile phase with a neutral or slightly acidic pH (e.g., pH 3-7) and to control the column temperature.[9] Using a gradient elution can help to shorten the run time, minimizing the time the analyte spends on the column.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in the provided search results, based on the degradation of other sulfonamides, potential degradation products could include:

  • Sulfanilic acid

  • 2-amino-5-ethyl-1,3,4-thiadiazole

  • Products resulting from the hydroxylation of the benzene ring.

  • N-acetylated metabolites (in biological matrices).

Further investigation using techniques like LC-MS/MS would be required for definitive identification of degradation products in a specific sample matrix.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound from a Pharmaceutical Formulation

This protocol is based on a general procedure for sulfonamide analysis and should be validated for your specific formulation.[9]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard.

    • Transfer to a 100 mL amber volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation:

    • For tablets, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 100 mg of this compound to a 100 mL amber volumetric flask.

    • For liquid formulations, accurately measure a volume equivalent to 100 mg of this compound and transfer it to a 100 mL amber volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an amber HPLC vial.

  • Working Standard and Sample Solutions:

    • Further dilute the filtered stock and sample solutions with the mobile phase to a final concentration within the calibration range of the HPLC method.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and heat at 60°C for a specified period. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to observe the formation of degradation products.

Quantitative Data Summary

The following table summarizes photodegradation rates for several sulfonamides, which can provide an indication of the potential photosensitivity of this compound.

Sulfonamide Photodegradation Rate Constant (min⁻¹) System
Sulfadiazine (SDZ)0.0245UV/Na₂S₂O₈
Sulfamethizole (SFZ)0.0096UV/Na₂S₂O₈
Sulfamethoxazole (SMX)0.0283UV/Na₂S₂O₈
Sulfathiazole (STZ)0.0141UV/Na₂S₂O₈
Data from a study on the photodegradation of sulfonamides in a UV/oxidant system.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output start Start: Sample weigh Weighing/Measuring start->weigh dissolve Dissolution & Sonication weigh->dissolve filter Filtration (0.45 µm) dissolve->filter dilute Dilution to Working Concentration filter->dilute inject Injection into HPLC dilute->inject separate Chromatographic Separation inject->separate detect Detection (UV/PDA) separate->detect data Data Acquisition & Processing detect->data report Final Report data->report

Caption: Experimental workflow for HPLC analysis of this compound.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base, Heat) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Oxidation Oxidation (Oxygen, Metal Ions) This compound->Oxidation Product1 Sulfanilic Acid Hydrolysis->Product1 Product2 2-amino-5-ethyl-1,3,4-thiadiazole Hydrolysis->Product2 Photodegradation->Product1 Product4 Photoproducts Photodegradation->Product4 Product3 Oxidized Products Oxidation->Product3

Caption: Potential degradation pathways of this compound.

References

overcoming matrix effects in Sulfaethidole LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Sulfaethidole LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex biological matrices, endogenous substances can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable and inaccurate results.[1]

Q2: What are the common sources of matrix interference for this compound analysis in biological samples?

A2: Common sources of matrix interference in biological samples such as plasma, milk, and tissues include:

  • Phospholipids: As major components of cell membranes, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI).[1]

  • Salts and Proteins: High concentrations of salts and residual proteins remaining after sample preparation can also lead to ion suppression.[1]

  • Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and interfere with its ionization.[1]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A3: A stable isotope-labeled internal standard, such as a deuterated version of this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[1][3] Because it is chemically almost identical to the analyte, it is expected to co-elute chromatographically and experience similar matrix effects, as well as variations during sample preparation and injection.[1] By calculating the peak area ratio of this compound to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.[1]

Q4: Can a SIL-IS perfectly correct for all matrix effects?

A4: While highly effective, a SIL-IS may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] If the matrix effect is not uniform across the entire chromatographic peak, this slight retention time shift can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, potentially resulting in inaccurate quantification.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound LC-MS/MS experiments.

Issue 1: Poor peak shape and/or low signal intensity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Solution:

    • Improve Sample Preparation: Enhance your sample cleanup procedure to remove more interfering matrix components.[4] Consider optimizing or switching your sample preparation technique. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[5][6] See the table below for a comparison of these techniques.

    • Optimize Chromatography: Adjust your chromatographic conditions to achieve better separation of this compound from the matrix interferences.[7] This can be done by modifying the mobile phase composition, the gradient profile, or the type of HPLC column.[4] The goal is to ensure that this compound elutes in a region with minimal ion suppression.[7]

Issue 2: High variability in quantitative results between replicate injections or different samples.

  • Possible Cause 1: Inconsistent Matrix Effects. The composition of the biological matrix can vary between samples (e.g., lipemic or hemolyzed plasma), causing the analyte and internal standard to be affected differently in each sample.[1]

  • Solution 1:

    • Refine Sample Cleanup: A more rigorous and consistent sample preparation method, such as SPE, can help to minimize sample-to-sample variability.[2]

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for variations in matrix effects between samples.

  • Possible Cause 2: Instrument Instability. Fluctuations in the ESI source's spray stability or other instrument-related issues can lead to inconsistent results.[1]

  • Solution 2:

    • Perform Instrument Maintenance: Regularly clean and maintain the ion source of your mass spectrometer to prevent contamination buildup.[6]

    • Monitor System Suitability: Inject quality control (QC) samples throughout your analytical run to monitor the stability and performance of the LC-MS/MS system.[6]

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the biological sample using an organic solvent (e.g., acetonitrile) or an acid.Simple, fast, and inexpensive.Non-selective, resulting in a dirtier extract with a higher potential for matrix effects.[2]
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[5]Can provide a cleaner extract than PPT; inorganic salts are easily removed.[8]Labor-intensive, can be difficult to automate, and may form emulsions.[8]
Solid-Phase Extraction (SPE) Analytes are partitioned between a solid phase (sorbent) and a liquid phase. Interfering compounds are washed away, and the analyte is then eluted.[5]Provides the cleanest extracts, leading to reduced matrix effects; can be automated for high-throughput analysis.[5]Can be more expensive and requires method development to select the appropriate sorbent and optimize conditions.

Experimental Protocols

Protocol 1: General Sample Preparation Workflow using Solid-Phase Extraction (SPE)

This is a generalized protocol and should be optimized for your specific biological matrix and this compound concentration.

  • Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Protocol 2: Generic LC-MS/MS Conditions for this compound Analysis

These are starting conditions and will require optimization for your specific instrumentation and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: Start with a low percentage of organic phase (B), ramp up to elute this compound, and then return to initial conditions for equilibration.[9]

  • MS System: A triple quadrupole mass spectrometer.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for this compound analysis.

troubleshooting_matrix_effects Start Poor Signal or High Variability? ImprovePrep Improve Sample Preparation (e.g., switch to SPE) Start->ImprovePrep Yes OptimizeLC Optimize LC Separation (Gradient, Column) Start->OptimizeLC Yes UseIS Use Stable Isotope-Labeled Internal Standard Start->UseIS Yes CheckInstrument Check Instrument Stability (Clean Source, Run QCs) Start->CheckInstrument Yes Resolved Problem Resolved ImprovePrep->Resolved OptimizeLC->Resolved UseIS->Resolved CheckInstrument->Resolved

References

strategies to mitigate Sulfaethidole resistance in bacterial cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Sulfaethidole in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a member of the sulfonamide class of antibiotics. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, preventing the synthesis of dihydropteroic acid.[1][4] This disruption of the folic acid synthesis pathway ultimately inhibits the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[1][4]

Q2: My bacterial culture is showing resistance to this compound. What are the common resistance mechanisms?

A2: Bacterial resistance to sulfonamides like this compound is widespread and typically occurs through two primary mechanisms:[4][5]

  • Target Modification: This involves mutations in the chromosomal folP gene, which codes for the DHPS enzyme. These mutations alter the enzyme's structure, reducing its binding affinity for sulfonamides while still allowing it to function with its natural substrate, PABA.[3][4]

  • Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, often through plasmids via horizontal gene transfer.[2][3][6] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are largely insensitive to sulfonamides.[2][6]

A less common but significant mechanism is the active removal of the drug from the cell by multidrug efflux pumps.[3][7]

Q3: Can resistance to one sulfonamide indicate resistance to others?

A3: Yes, resistance to one sulfonamide, such as this compound, generally indicates resistance to all sulfonamides.[5] This is because the primary resistance mechanisms, such as altered DHPS enzymes, affect the entire class of drugs.

Q4: What are the initial steps to confirm this compound resistance in my experiment?

A4: To confirm resistance, you should first repeat your minimum inhibitory concentration (MIC) assay. It is crucial to include both a known this compound-susceptible control strain and a known resistant control strain in your experimental setup. This will help validate your results and rule out potential experimental errors, such as incorrect antibiotic concentrations or contamination of your cultures.[8]

Troubleshooting Guides

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) for this compound

If you observe unexpectedly high MIC values for this compound against your bacterial strain, it is likely due to one or more resistance mechanisms. Follow this guide to identify the potential cause and determine the next steps.

Troubleshooting Workflow for High this compound MIC

G cluster_0 Step 1: Phenotypic Confirmation cluster_1 Step 2: Molecular Investigation cluster_2 Step 3: Functional Analysis cluster_3 Step 4: Mitigation Strategy A Observe High MIC B Repeat MIC Assay with Controls (Susceptible & Resistant Strains) A->B C Extract Genomic/Plasmid DNA B->C D PCR for sul Genes (sul1, sul2, sul3) C->D E Sequence folP Gene (for mutations) C->E F Perform Efflux Pump Inhibition Assay (e.g., with PAβN) D->F sul genes absent? E->F folP mutations absent? G Test Combination Therapy (e.g., with Trimethoprim) F->G

Caption: Troubleshooting workflow for high this compound MIC.

Issue 2: this compound appears bacteriostatic, not bactericidal, and resistance develops rapidly.

This is the expected behavior of sulfonamides when used as a monotherapy.[5] To enhance efficacy and combat the development of resistance, consider the following strategies.

Strategies to Potentiate this compound Activity

G cluster_0 Problem: Bacteriostatic Action & Rapid Resistance cluster_1 Solution: Combination Therapy cluster_2 Mechanism of Action A This compound Monotherapy B Combine with Trimethoprim A->B C Combine with Efflux Pump Inhibitor (EPI) A->C D Combine with other classes of antibiotics A->D E Sequential blockade of folate pathway B->E F Increased intracellular drug concentration C->F G Synergistic or additive effects D->G

Caption: Strategies to enhance this compound's antibacterial effect.

Data Presentation

Table 1: Common Sulfa-Resistance Genes and Their Origin
GeneEncoded Enzyme VariantCommon Bacterial HostsTypical Location
sul1Type-1 Dihydropteroate SynthaseE. coli, Klebsiella pneumoniae, Pseudomonas aeruginosaClass 1 Integrons on Plasmids
sul2Type-2 Dihydropteroate SynthaseE. coli, Salmonella enterica, Acinetobacter baumanniiSmall non-conjugative or large transmissible plasmids
sul3Type-3 Dihydropteroate SynthaseE. coli (often from porcine isolates)Plasmids, often linked with other resistance genes

Source: Adapted from information in multiple sources.[2][3]

Table 2: Example of Combination Therapy to Mitigate Resistance
Drug CombinationIndividual Mechanisms of ActionRationale for Combination
This compound + Trimethoprim This compound: Inhibits Dihydropteroate Synthase (DHPS)Trimethoprim: Inhibits Dihydrofolate Reductase (DHFR)Sequential blockade of two different steps in the same essential metabolic pathway (folic acid synthesis), creating a synergistic and often bactericidal effect.[9][10]
This compound + Efflux Pump Inhibitor (EPI) (e.g., PAβN) This compound: Inhibits DHPSEPI: Competitively inhibits efflux pumpsPrevents the active removal of this compound from the bacterial cell, increasing its intracellular concentration and restoring its efficacy against strains that overexpress efflux pumps.[11][12][13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a bacterial culture.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Positive control (bacterial culture in broth without antibiotic)

  • Negative control (broth only)

  • Susceptible and resistant control strains

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume will be 100 µL.

  • Add 100 µL of sterile MHB to the negative control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Screening for Efflux Pump-Mediated Resistance

Objective: To determine if efflux pumps contribute to this compound resistance by testing for increased susceptibility in the presence of an efflux pump inhibitor (EPI).

Materials:

  • This compound

  • An Efflux Pump Inhibitor (EPI) such as Phenylalanine-arginine β-naphthylamide (PAβN)

  • Materials for MIC testing (as listed in Protocol 1)

Procedure:

  • Determine the MIC of this compound for the test organism as described in Protocol 1.

  • Separately, determine the MIC of the EPI alone to ensure the concentration used in the combination assay is not inhibitory by itself.

  • Prepare a new set of this compound serial dilutions in a 96-well plate.

  • To each well, add a sub-inhibitory concentration of the EPI (e.g., 20 µg/mL for PAβN).[12]

  • Inoculate the plate with the bacterial suspension as described in Protocol 1.

  • Incubate and read the MIC of this compound in the presence of the EPI.

  • Interpretation: A significant decrease (e.g., four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.[12]

Signaling Pathways and Workflows

Mechanism of this compound Action and Resistance

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition & Resistance PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid -> DNA/RNA Dihydropteroate->Folic_Acid Sulfa This compound Sul_Gene Acquired sul genes (e.g., sul1, sul2) Resistant_DHPS Resistant DHPS Sul_Gene->Resistant_DHPS Encodes Resistant_DHPS->DHPS Replaces Efflux Efflux Pump Sul Sul Efflux->Sul Expels Drug Sul->DHPS Competitive Inhibition Sul->Efflux Substrate

Caption: this compound inhibits DHPS, blocking folic acid synthesis.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Sulfaethidole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo evaluation of Sulfaethidole formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Troubleshooting Guide: In Vivo this compound Experiments

This guide addresses specific issues that may arise during in vivo studies with this compound formulations.

Issue Potential Cause Troubleshooting Steps
Low or no detectable plasma concentration of this compound. Poor aqueous solubility of this compound: The drug may not be adequately dissolved in the vehicle for absorption.- Formulation Optimization: Consider particle size reduction techniques like micronization or creating nanoparticle formulations to increase the surface area for dissolution.[1] - Vehicle Selection: Utilize a suitable vehicle for poorly soluble compounds. Options include aqueous solutions with co-solvents (e.g., PEG 400, DMSO), suspensions with agents like carboxymethylcellulose (CMC), or lipid-based formulations.[2][3][4] Always conduct a vehicle tolerability study first.[3] - Salt Formation: Using a salt form of this compound, such as this compound sodium, can improve solubility.
Inadequate drug release from the formulation. - Review Formulation Composition: The excipients used may be hindering drug release.[5][6] - In Vitro Dissolution Testing: Perform dissolution studies to ensure the drug is released from the formulation under physiological conditions.
High variability in plasma concentrations between animals. Inconsistent dosing. - Ensure accurate dosing volume: Use calibrated equipment and ensure proper administration technique (e.g., oral gavage, intravenous injection). - Homogeneity of Suspension: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of drug particles.
Physiological differences between animals. - Use a sufficient number of animals per group to account for biological variability. - Randomize animals to different treatment groups.
Lack of in vivo efficacy despite adequate plasma exposure. Bacterial resistance: The target pathogen may have developed resistance to sulfonamides.- Mechanism of Resistance: Resistance can occur through mutations in the dihydropteroate synthase (DHPS) enzyme or acquisition of resistance genes.[7][8][9][10] - In Vitro Susceptibility Testing: Confirm the susceptibility of the bacterial strain to this compound using MIC (Minimum Inhibitory Concentration) testing before initiating in vivo studies.
Sub-therapeutic dosing. - Dose-Response Study: Conduct a dose-response study to determine the effective dose range of your this compound formulation in the specific infection model.[11]
Adverse effects or toxicity observed in animal models. Vehicle-induced toxicity. - Conduct a vehicle-only control group to differentiate between vehicle effects and drug-induced toxicity.[3] Some organic solvents like DMSO can cause toxicity at high concentrations.[2][4]
This compound-related toxicity. - Monitor for known sulfonamide adverse effects: These can include hypersensitivity reactions, skin rashes, and potential effects on the hematopoietic system.[12][13] - Dose Reduction: If toxicity is observed, consider reducing the dose or optimizing the formulation to reduce peak plasma concentrations.

Frequently Asked Questions (FAQs)

Formulation & Bioavailability

  • Q1: What are the primary strategies to improve the oral bioavailability of this compound? A1: Due to its poor aqueous solubility, improving the oral bioavailability of this compound primarily involves enhancing its dissolution rate and solubility. Key strategies include:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, leading to faster dissolution.[1] Nanoparticle formulations have shown promise for improving the bioavailability of poorly soluble drugs.[1][14]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.

    • Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids can improve absorption.[3]

  • Q2: How do I select an appropriate vehicle for my in vivo this compound study? A2: The choice of vehicle is critical and depends on the physicochemical properties of your this compound formulation and the route of administration.

    • For Oral Administration: Aqueous suspensions using suspending agents like 0.5% carboxymethylcellulose (CMC) are common.[3] For solubilized formulations, co-solvents such as polyethylene glycol (PEG) 400 or propylene glycol can be used, often in combination with water or saline.[4]

    • For Intravenous Administration: Solubilizing agents like DMSO or cyclodextrins may be necessary. However, it's crucial to use the lowest effective concentration to minimize potential toxicity.[2][4]

    • Always include a vehicle control group in your study to account for any effects of the vehicle itself.[3]

Experimental Design

  • Q3: What are the standard murine models for evaluating the in vivo efficacy of an antibacterial agent like this compound? A3: Commonly used models include:

    • Murine Sepsis Model: This systemic infection model is induced by intraperitoneal injection of a bacterial suspension and is used to assess the ability of the drug to reduce mortality or bacterial load in the blood and organs.

    • Murine Thigh Infection Model: This localized infection model is used to evaluate the drug's efficacy in reducing the bacterial burden in a specific tissue.[15]

    • Murine Pneumonitis Model: This model is relevant for respiratory tract infections and assesses the drug's ability to clear bacteria from the lungs.[11]

  • Q4: How do I determine the appropriate dose of this compound for my in vivo study? A4: A dose-response study is recommended to determine the optimal dose.[11] This involves testing a range of doses and measuring the effect on bacterial load or survival. The results can be used to calculate the ED50 (the dose that produces 50% of the maximal effect).

Pharmacokinetics

  • Q5: What are the key pharmacokinetic parameters to measure for this compound formulations? A5: The key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

  • Q6: What analytical methods are suitable for quantifying this compound in plasma? A6: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in plasma.[16][17][18][19]

Data Presentation: Pharmacokinetic Parameters

While direct comparative in vivo data for different this compound formulations is limited in publicly available literature, the following table provides a template for presenting such data, with hypothetical values for illustrative purposes.

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
This compound Suspension50Oral15.2 ± 3.12.098.5 ± 15.74.5
This compound Nanoparticles50Oral28.9 ± 5.41.5210.3 ± 25.15.2
This compound IV Solution20IV45.6 ± 7.80.25150.1 ± 18.94.8

Note: These are example values and will vary depending on the specific formulation, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Murine Sepsis Model for In Vivo Efficacy of this compound
  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Pathogen: A suitable bacterial strain such as Staphylococcus aureus or Escherichia coli.

  • Inoculum Preparation:

    • Culture the bacteria to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacteria in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum should be determined in a pilot study to cause mortality in >80% of untreated animals within 48-72 hours.

  • Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment:

    • Administer the this compound formulation (and vehicle control) at the predetermined dose and route (e.g., oral gavage) at specified time points post-infection (e.g., 1 and 12 hours).

  • Endpoint Analysis:

    • Survival: Monitor the survival of the mice over a period of 7 days.

    • Bacterial Load: At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice. Collect blood and organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

Protocol 2: Pharmacokinetic Study of an Oral this compound Formulation
  • Animal Model: Use male Sprague-Dawley rats.

  • Formulation Administration: Administer a single oral dose of the this compound formulation via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.[16][17][18][19]

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Mandatory Visualizations

Sulfaethidole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth & Replication Tetrahydrofolic_Acid->Bacterial_Growth Essential for Nucleic Acid Synthesis

Caption: Mechanism of action of this compound.

InVivo_Efficacy_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., Mice) Infection Induce Infection (e.g., IP Injection) Animal_Model->Infection Pathogen_Prep Prepare Bacterial Inoculum Pathogen_Prep->Infection Formulation_Prep Prepare this compound Formulation & Vehicle Treatment Administer Formulation & Controls Formulation_Prep->Treatment Infection->Treatment Monitoring Monitor Animal Health & Survival Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (CFU/organ) Endpoint->Bacterial_Load Efficacy PK_Analysis Pharmacokinetic Analysis (if applicable) Endpoint->PK_Analysis Exposure Data_Interpretation Data Interpretation & Statistical Analysis Bacterial_Load->Data_Interpretation PK_Analysis->Data_Interpretation

Caption: General workflow for an in vivo efficacy study.

Solubility_Enhancement_Strategy cluster_Physical Physical Modification cluster_Formulation Formulation Approach Start Poorly Soluble This compound Particle_Size Particle Size Reduction (Micronization, Nanonization) Start->Particle_Size Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Co_solvents Co-solvents Start->Co_solvents Complexation Complexation (e.g., Cyclodextrins) Start->Complexation Lipid_Based Lipid-Based Systems Start->Lipid_Based Goal Improved In Vivo Efficacy Particle_Size->Goal Solid_Dispersion->Goal Co_solvents->Goal Complexation->Goal Lipid_Based->Goal

Caption: Strategies for enhancing this compound solubility.

References

resolving peak tailing issues in Sulfaethidole chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the chromatographic analysis of Sulfaethidole.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing in the chromatography of this compound can compromise the accuracy and precision of quantification. This guide provides a step-by-step approach to identify and resolve the root causes of this issue.

A critical first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. This differentiation is key to diagnosing the problem efficiently.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the issue is likely systemic and related to the HPLC instrument or general chromatographic conditions.

Possible Causes and Solutions:

  • Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become blocked with particulate matter.[1][2]

    • Solution: Replace the column with a new one of the same type. To confirm a column issue, substitute it with a new or known good column.[2][3] If the problem is a blocked frit, backflushing the column (if permitted by the manufacturer) may help.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1][4]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.

  • Improper Mobile Phase Preparation: An incorrectly prepared mobile phase, such as one that is not adequately buffered, can lead to inconsistent interactions and peak tailing for all analytes.[5][6]

    • Solution: Prepare fresh mobile phase, ensuring all components are accurately measured and thoroughly mixed. If using a buffer, confirm the correct preparation and pH.[5]

Scenario 2: Only the this compound Peak is Tailing

If only the this compound peak shows tailing, the problem is likely related to specific chemical interactions between this compound and the stationary phase.

Primary Cause: Secondary Silanol Interactions

This compound, like other sulfonamides, contains basic functional groups that can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] These secondary interactions, in addition to the primary reversed-phase retention mechanism, can cause peak tailing.[3][7][8][9]

Solutions to Mitigate Silanol Interactions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase protonates the silanol groups, reducing their ability to interact with the basic this compound molecule.[3][7][10]

    • Recommendation: Operate at a mobile phase pH between 2.5 and 3.5.[4][11] This can be achieved by adding an acid like formic acid or using a buffer such as ammonium formate.[4][5]

  • Use a Base-Deactivated or End-Capped Column: These columns are specially treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[2][3][4][7][8]

    • Recommendation: Select a column specifically marketed as "base-deactivated" or "end-capped" for the analysis of basic compounds.

  • Add a Competing Base to the Mobile Phase: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[4]

    • Caution: Competing bases can sometimes suppress ionization in mass spectrometry detectors.

Other Potential Causes for this compound-Specific Tailing:

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[1][2][4]

    • Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][4][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following tables provide recommended starting parameters for this compound analysis, designed to minimize peak tailing.

Table 1: Recommended Mobile Phase Conditions

ParameterRecommended ValueRationale
pH 2.5 - 3.5Protonates silanol groups to reduce secondary interactions.[4][11]
Buffer 20 mM Ammonium FormateProvides pH control and is compatible with mass spectrometry.
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents.

Table 2: Column Selection Guide

Column TypeKey FeatureSuitability for this compound
End-Capped C18 Chemically treated to block silanol groups.[8]Highly Recommended to minimize peak tailing.
Base-Deactivated C18 Specifically designed for the analysis of basic compounds.Highly Recommended for improved peak shape.
Standard C18 General-purpose reversed-phase column.May exhibit peak tailing without mobile phase optimization.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 3.0)
  • Prepare Aqueous Component: Dissolve ammonium formate in HPLC-grade water to a final concentration of 20 mM.

  • Adjust pH: Use a calibrated pH meter to adjust the pH of the ammonium formate solution to 3.0 with formic acid.[4]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: HPLC System Setup and Analysis
  • Column: Install a suitable C18 column (e.g., 250 x 4.6 mm, 5 µm). A base-deactivated or end-capped column is preferred.

  • Mobile Phase: Use the prepared mobile phase from Protocol 1.

  • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.

  • Equilibrate System: Flush the HPLC system with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the this compound standard or sample.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Systemic Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue (this compound) q1->analyte_issue No check_column Check Column Condition (Degradation/Contamination) system_issue->check_column check_ecv Check for Extra-Column Volume system_issue->check_ecv check_mp Verify Mobile Phase Preparation system_issue->check_mp end Peak Tailing Resolved check_column->end check_ecv->end check_mp->end silanol_interaction Primary Cause: Secondary Silanol Interactions analyte_issue->silanol_interaction check_overload Check for Sample Overload analyte_issue->check_overload check_solvent Check Sample Solvent analyte_issue->check_solvent adjust_ph Adjust Mobile Phase pH (2.5-3.5) silanol_interaction->adjust_ph use_deactivated_column Use Base-Deactivated/ End-Capped Column silanol_interaction->use_deactivated_column add_competing_base Add Competing Base (e.g., TEA) silanol_interaction->add_competing_base adjust_ph->end use_deactivated_column->end add_competing_base->end check_overload->end check_solvent->end

Caption: Troubleshooting workflow for peak tailing.

SilanolInteraction cluster_column Silica Stationary Phase silanol Acidic Silanol Group (Si-OH) c18 C18 Chain This compound This compound (Basic Amine Group) This compound->silanol Secondary Interaction (Causes Tailing) This compound->c18 Primary Interaction (Desired Retention)

Caption: Analyte interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer than the leading edge, resulting in an asymmetrical peak.[2] It is often quantified by the tailing factor or asymmetry factor, where a value greater than 1 indicates tailing. A perfectly symmetrical peak has a tailing factor of 1.

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: this compound contains basic amine functional groups that can engage in secondary ionic or hydrogen bonding interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[1][3] These unwanted interactions cause some this compound molecules to be retained longer than others, leading to a "tailing" effect on the peak.[2][7]

Q3: What is an ideal mobile phase pH for analyzing this compound?

A3: To minimize peak tailing due to silanol interactions, a mobile phase pH below 4 is generally recommended.[11] A pH range of 2.5 to 3.5 is often optimal as it ensures the silanol groups are protonated and less likely to interact with the basic this compound molecule.[4]

Q4: Can I use a gradient elution method to reduce peak tailing?

A4: While gradient elution is a powerful tool for separating compounds with different hydrophobicities, it does not directly address the chemical interactions causing peak tailing for a specific analyte like this compound. However, optimizing the mobile phase composition, including the use of buffers and pH adjustment, within a gradient method is crucial for achieving good peak shape.

Q5: How do I know if my column is "end-capped" or "base-deactivated"?

A5: This information is provided by the column manufacturer in the product specifications. When selecting a column for the analysis of basic compounds like this compound, it is essential to review the manufacturer's literature to ensure the column has been treated to minimize silanol interactions.[3][7][8]

References

Technical Support Center: Method Refinement for Sulfaethidole Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Sulfaethidole from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex biological matrices?

A1: The primary techniques for extracting this compound and other sulfonamides from complex matrices like plasma, urine, and tissue include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] SPE is widely used due to its potential for high recovery rates, automation, and effective separation of analytes from interferences.[1][2] LLE is also effective and relies on the differential solubility of the analyte between two immiscible liquid phases. For more advanced and selective extraction, techniques like Molecularly Imprinted Polymer (MIP) based SPE are gaining traction.[3]

Q2: How important is sample pH during the extraction of this compound?

A2: Sample pH is a critical parameter. This compound is an ionizable compound, and its charge state, which is pH-dependent, significantly affects its solubility and retention on extraction media.[4] For reversed-phase SPE, the pH should be adjusted to neutralize the analyte, enhancing its retention on the nonpolar sorbent.[2] Similarly, in LLE, pH adjustment is crucial to ensure the analyte is in its neutral form to partition into the organic solvent.[5] A change of even 0.1 pH units can significantly alter retention times in chromatography.

Q3: What are the key stability concerns for this compound in biological samples?

A3: The stability of this compound in biological matrices is influenced by temperature, light, pH, and enzymatic degradation.[6] For many antibiotics, including beta-lactams which are more unstable, it is recommended that storage at room temperature be limited to a few hours and at 4°C for no more than 24 hours.[7][8] For long-term storage, freezing samples at -70°C or -80°C is the suggested practice to ensure analyte integrity.[7][8] It is essential to perform freeze-thaw stability tests to ensure that the concentration of this compound is not affected by sample handling procedures.[5][9]

Q4: Can I use the same extraction protocol for different biological matrices (e.g., plasma vs. urine)?

A4: While the basic principles of an extraction method (like SPE or LLE) remain the same, the protocol often requires significant modification for different matrices. Biological fluids like blood and urine contain vastly different endogenous compounds that can interfere with the analysis. Food products present their own unique challenges due to complex compositions of fats and proteins. Therefore, the sample pretreatment, choice of wash solvents, and other parameters must be optimized for each specific matrix to minimize matrix effects and ensure accurate quantification.

Solid-Phase Extraction (SPE) Troubleshooting Guide

Workflow for this compound Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma) Pretreat Pre-treatment (e.g., Adjust pH, Centrifuge) Sample->Pretreat Condition 1. Conditioning (e.g., Methanol) Pretreat->Condition Equilibrate 2. Equilibration (e.g., Water/Buffer) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect this compound) Wash->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate Analysis LC-MS/MS or HPLC-UV Analysis Evaporate->Analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Q: My this compound recovery is low or inconsistent. What are the common causes and solutions?

A: Low and inconsistent recovery is the most frequent issue in SPE.[2] Several factors could be responsible.

Potential Cause Troubleshooting Steps & Solutions
Improper Cartridge Conditioning/Equilibration Ensure the sorbent is fully wetted by passing an appropriate solvent (like methanol) followed by an equilibration solution that mimics the sample's solvent composition.[1][10] Critically, do not let the cartridge bed dry out before loading the sample, as this prevents proper interaction between the analyte and the sorbent.[2][11] Re-condition the column if it dries out.[12]
Incorrect Sorbent Choice The sorbent's retention mechanism must match this compound's chemistry.[2] For nonpolar analytes, a reversed-phase (e.g., C18) sorbent is appropriate. If this compound is not retained, consider a stronger sorbent or one with a different retention mechanism (e.g., mixed-mode or ion-exchange).[10]
Suboptimal Sample pH The pH of the sample must be adjusted to ensure this compound is in its neutral (non-ionized) form for efficient retention on a reversed-phase sorbent.[2] Adjust the sample pH to be at least 2 units away from its pKa.
Sample Loading Flow Rate is Too High A high flow rate during sample loading reduces the contact time between this compound and the sorbent, leading to incomplete retention.[2][10] Decrease the flow rate to allow for proper binding equilibrium to be established.[10]
Wash Solvent is Too Strong If the wash solvent is too strong, it can prematurely elute the bound this compound along with the interferences.[2][11] Reduce the organic content or strength of the wash solvent.[11]
Elution Solvent is Too Weak or Insufficient Volume The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.[2][12] Increase the solvent's organic strength or change its pH to ionize the analyte, promoting elution. Also, ensure the elution volume is sufficient to desorb the analyte completely; try increasing the volume in increments.[2][12]
Column Overload Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through without being retained.[10] Either decrease the sample volume/concentration or use a cartridge with a larger sorbent mass.[10][11]

Liquid-Liquid Extraction (LLE) Troubleshooting Guide

Troubleshooting Logic for LLE Issues

LLE_Troubleshooting Start Problem Encountered in LLE Problem1 Low Recovery Start->Problem1 Problem2 Emulsion Formation Start->Problem2 Cause1A Incorrect pH? Problem1->Cause1A Yes Cause1B Poor Solvent Choice? Problem1->Cause1B No Cause2A High Fat/Protein Content? Problem2->Cause2A Solution1A Adjust pH to ensure This compound is neutral. Cause1A->Solution1A Solution1B Test solvents with different polarities. Cause1B->Solution1B Cause1C Insufficient Mixing? Cause1B->Cause1C No Solution1C Increase vortexing time/intensity. Cause1C->Solution1C Solution2A Centrifuge at higher speed. Cause2A->Solution2A Solution2B Add salt ('salting out'). Cause2A->Solution2B Solution2C Gently swirl instead of vigorous shaking. Cause2A->Solution2C

Caption: Troubleshooting flowchart for common LLE problems.

Q: I am consistently getting an emulsion layer during LLE. How can I prevent or resolve this?

A: Emulsion formation is a frequent problem in LLE, especially with complex matrices like plasma that contain high amounts of phospholipids and proteins.[13] This layer can trap your analyte, leading to poor recovery.[13]

  • Prevention: The simplest prevention method is to gently swirl or rock the sample instead of vigorously shaking or vortexing it.[13] This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[13]

  • Resolution Techniques:

    • Centrifugation: Spinning the sample at a high speed can help break the emulsion and compact the layers.[5][13]

    • Salting Out: Add a small amount of salt (e.g., sodium chloride) to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, forcing the separation of the layers.[5][13]

    • Temperature Change: Gently warming or cooling the sample might disrupt the emulsion.[5]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[13]

Q: My recovery of this compound is poor after LLE. What should I check?

A: Similar to SPE, several factors can lead to poor recovery in LLE.

  • Incorrect pH: this compound is a basic compound. Ensure the aqueous sample is basified (pH adjusted to be at least 2 units above the pKa) before extraction to convert it to its non-ionized form, which is more soluble in the organic extraction solvent.[5]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. If recovery is low, the chosen solvent may not be optimal for partitioning this compound. Test a range of water-immiscible organic solvents with varying polarities.

  • Insufficient Phase Mixing: Incomplete partitioning can occur if the two phases are not mixed adequately. Ensure vigorous vortexing for a sufficient amount of time (e.g., at least 3 minutes) to maximize the surface area and allow for equilibrium to be reached.[5]

  • Analyte Solubility in Aqueous Phase: If this compound has high water solubility, you can decrease its solubility in the aqueous phase by adding salt (salting-out effect), which drives more of the analyte into the organic phase.[14]

Protein Precipitation (PPT) Troubleshooting Guide

Q: When is Protein Precipitation a suitable extraction method for this compound?

A: PPT is a simple, fast, and generic method for removing the bulk of proteins from a biological sample, often used in high-throughput screening. It is suitable when a less clean extract is acceptable and the primary goal is speed. However, it is a non-selective technique, and the resulting supernatant may still contain significant interferences like phospholipids, which can cause matrix effects in LC-MS/MS analysis.

Q: My this compound recovery is low after protein precipitation. What could be the issue?

A: Low recovery in PPT can occur if this compound co-precipitates with the plasma proteins.

  • Analyte-Protein Binding: this compound might be strongly bound to plasma proteins. If the precipitating agent (e.g., acetonitrile, methanol, or acetone) does not efficiently disrupt this binding, the drug will be removed along with the precipitated protein.[15][16]

  • Precipitant Choice and Volume: The choice of organic solvent can influence recovery.[16][17] Acetonitrile is widely used and often provides cleaner extracts than methanol. The ratio of solvent to sample is also important; typically, a 3:1 or 4:1 ratio of solvent to plasma is used to ensure complete protein precipitation.

  • Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can sometimes improve the precipitation of proteins while minimizing the degradation of thermally labile compounds.[17]

Quantitative Data Summary

The following table summarizes typical recovery data for sulfonamide extraction from various matrices. Note that specific recovery for this compound may vary and requires method-specific validation.

Extraction Method Matrix Analyte Class Average Recovery (%) Key Considerations Reference
Pressurized Liquid Extraction (PLE)SoilSulfonamides62-93%Efficiency is highly temperature-dependent.[18]
Solid-Phase Extraction (SPE)Liver, KidneySulfonamides>90%Requires careful optimization of wash and elution steps.[3]
Liquid-Liquid Extraction (LLE)PlasmaSulfamethoxazole82.6%pH adjustment and solvent selection are critical.[9]
Dispersive Liquid-Liquid Microextraction (DLLME)WaterSulfonamidesHighDependent on disperser solvent, pH, and ionic strength.[14]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for a reversed-phase SPE cartridge (e.g., C18). Optimization is required.

Materials & Reagents:

  • SPE Cartridges (e.g., C18, 100 mg)

  • Human Plasma

  • This compound standard

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Ammonium Hydroxide or Formic Acid (for pH adjustment)

  • Elution Solvent (e.g., Acetonitrile or Methanol with 2% Formic Acid)

  • SPE Vacuum Manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature.[5] To 500 µL of plasma, add an internal standard. Adjust the pH to >8.5 with ammonium hydroxide to neutralize this compound. Vortex and centrifuge to pellet any particulates.

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge.[1]

  • Equilibration: Pass 2 mL of water through the cartridge. Do not allow the sorbent bed to dry.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).[2]

  • Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.[1] This step must be optimized to avoid premature elution of this compound.

  • Elution: Elute this compound with 2 mL of the elution solvent. The acidic modifier helps to ionize the analyte, promoting its release from the sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and requires optimization for solvent choice and volumes.

Materials & Reagents:

  • Human Plasma

  • This compound standard

  • 5% Ammonium Hydroxide solution

  • Extraction Solvent (e.g., Methyl Tertiary Butyl Ether (MTBE) or Ethyl Acetate)

  • Centrifuge tubes

  • Vortex mixer

Procedure:

  • Aliquoting & Basification: In a centrifuge tube, aliquot 500 µL of plasma.[5] Add an internal standard. Add 50 µL of 5% ammonia solution to basify the sample and vortex for 30 seconds.[5]

  • Extraction: Add 2 mL of the organic extraction solvent (e.g., MTBE).[5]

  • Mixing: Vortex the mixture vigorously for 3 minutes to ensure thorough partitioning of this compound into the organic layer.[5]

  • Phase Separation: Centrifuge the sample at >4000 RPM for 10 minutes to separate the aqueous and organic layers.[5] If an emulsion forms, refer to the troubleshooting guide above.

  • Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any precipitated protein interface.

  • Dry-Down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) of this compound from Plasma

This is a fast but non-selective method.

Materials & Reagents:

  • Human Plasma

  • This compound standard

  • Cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aliquoting: In a microcentrifuge tube, aliquot 200 µL of plasma. Add an internal standard.

  • Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio) to the plasma.

  • Mixing: Vortex the tube vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the sample at high speed (>10,000 RPM) for 10 minutes to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant and transfer it to a clean tube or vial for direct injection or for further evaporation and reconstitution if concentration is needed.

References

minimizing side reactions in Sulfaethidole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Sulfaethidole. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound molecule?

The this compound molecule presents two primary nucleophilic sites amenable to derivatization:

  • N4-Amino Group: The primary aromatic amine on the benzene ring is the most common site for derivatization, particularly for N-acylation and N-alkylation. Metabolism of this compound also primarily occurs at this position through acetylation.[1]

  • N1-Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide group can also undergo derivatization, although it is generally less nucleophilic than the N4-amino group due to the electron-withdrawing effect of the adjacent sulfonyl group.

Q2: What are the major types of side reactions I should be aware of during this compound derivatization?

The most common side reactions are over-reaction at the intended site or reaction at an alternative site on the molecule. These include:

  • Di-acylation/Di-alkylation: Reaction at both the N4-amino and N1-sulfonamide nitrogens.

  • O-Alkylation: Alkylation at one of the sulfonyl oxygens instead of the intended nitrogen atom, leading to the formation of a sulfonate ester.

  • Ring Alkylation/Acylation: Under certain conditions, electrophilic attack on the electron-rich benzene ring can occur, though this is less common.

  • Hydrolysis: If water is present, the acylating or alkylating agent, or even the starting sulfonyl chloride in a synthesis step, can be hydrolyzed, reducing the yield of the desired product.

  • Degradation: Exposure to harsh conditions such as high temperatures, strong acids or bases, or oxidizing agents can lead to the degradation of the this compound molecule itself. Forced degradation studies are often performed to intentionally identify these degradation pathways.[2][3][4][5][6]

Q3: How can I prevent di-acylation or di-alkylation?

Preventing di-substitution involves carefully controlling the reaction conditions to favor mono-substitution. Key strategies include:

  • Stoichiometry: Use a close to 1:1 molar ratio of this compound to your acylating or alkylating agent. A large excess of the electrophile will favor di-substitution.

  • Slow Addition: Add the acylating or alkylating agent dropwise or in portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive N4-amino group.

  • Protecting Groups: For complex syntheses, consider using a protecting group on the N1-sulfonamide nitrogen to prevent its reaction.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the more reactive site.

Troubleshooting Guides

Problem 1: Low Yield of the Desired N4-Acylated this compound Derivative
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor progress by TLC or LC-MS.- Increase reaction temperature moderately.- Use a catalyst (e.g., a Lewis acid like ZnCl₂ or a solid acid catalyst) to enhance the reaction rate.[7][8]
Hydrolysis of Acylating Agent - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility of Reagents - Choose a solvent in which both this compound and the acylating agent are soluble. Common solvents for acylation include acetonitrile, THF, and DMF.
Formation of Side Products - Refer to the guide on minimizing di-acylation (below).- Purify the starting materials to remove any reactive impurities.
Problem 2: Presence of a Di-acylated Side Product
Possible Cause Troubleshooting Steps
Excess Acylating Agent - Reduce the molar equivalents of the acylating agent to 1.0-1.1 equivalents relative to this compound.
High Reaction Temperature - Lower the reaction temperature to favor acylation at the more nucleophilic N4-amino group.
Strongly Basic Conditions - Use a milder base or a stoichiometric amount of a strong base. A large excess of a strong base can deprotonate the N1-sulfonamide nitrogen, increasing its nucleophilicity.
Rapid Addition of Reagent - Add the acylating agent slowly to the reaction mixture over an extended period.
Problem 3: Formation of an O-Alkylated Byproduct during N-Alkylation

The sulfonamide anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. The formation of O-alkylated byproducts (sulfonate esters) versus N-alkylated products is influenced by the principles of Hard-Soft Acid-Base (HSAB) theory.

Possible Cause Troubleshooting Steps
"Hard" Alkylating Agent - According to HSAB theory, the oxygen atom is a "harder" nucleophile than the nitrogen atom. "Hard" electrophiles (e.g., alkyl sulfates) will favor O-alkylation. Use a "softer" alkylating agent, such as an alkyl iodide or bromide, to favor N-alkylation.
Solvent Effects - Polar aprotic solvents like DMF or DMSO are generally preferred as they leave a more reactive sulfonamide anion, which tends to favor reaction at the more nucleophilic nitrogen.
Counter-ion Effects - The choice of base can influence the reaction. Bases with larger, "softer" cations (e.g., cesium carbonate) can sometimes favor N-alkylation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the derivatization of sulfonamides. Note that specific yields for this compound may vary and optimization is often required.

Table 1: N-Acylation of Sulfonamides - Reaction Conditions and Typical Yields

Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acetic AnhydrideH₂SO₄ (cat.)AcetonitrileReflux1-290-97[7]
Acetic AnhydrideZnCl₂Solvent-free80-1000.5-185-95[7]
N-AcylbenzotriazoleNaHTHFReflux1.576-98[9]
Acetic AnhydrideNone (Ultrasound)Solvent-freeRoom Temp0.1-0.590-95[10]

Table 2: N-Alkylation of Sulfonamides - Reaction Conditions and Typical Yields

Alkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Alkyl HalideK₂CO₃DMF60-8012-2470-90[9][11]
Benzyl AlcoholMn(I) catalyst / K₂CO₃Xylenes15024~85[4]
TrichloroacetimidateNoneTolueneReflux1874-86[12]
Benzylic AlcoholsFeCl₂ / K₂CO₃Toluene11012>90[13]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with an Acid Anhydride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Catalyst Addition: If using a catalyst, add the appropriate amount (e.g., 3 mol% H₂SO₄).

  • Reagent Addition: Slowly add the acid anhydride (1.05 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure for N-Alkylation of this compound with an Alkyl Halide
  • Preparation: To a solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Anion Formation: Stir the mixture at room temperature for 15-30 minutes.

  • Reagent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., K2CO3) start->add_base For Alkylation add_reagent Slowly Add Alkylating/Acylating Agent start->add_reagent For Acylation add_base->add_reagent heat Heat and Monitor (TLC/LC-MS) add_reagent->heat quench Quench Reaction (e.g., add water) heat->quench extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Pure Derivative purify->end

Caption: General experimental workflow for this compound derivatization.

troubleshooting_logic start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield side_products Side Products? start->side_products incomplete_rxn Incomplete Reaction? - Increase time/temp - Add catalyst low_yield->incomplete_rxn Yes reagent_hydrolysis Reagent Hydrolysis? - Use anhydrous conditions low_yield->reagent_hydrolysis Yes di_substitution Di-substitution? - Check stoichiometry - Slow reagent addition - Lower temperature side_products->di_substitution Yes o_alkylation O-Alkylation? - Use 'softer' alkylating agent - Use polar aprotic solvent side_products->o_alkylation Yes

Caption: Troubleshooting logic for common issues in derivatization.

References

Technical Support Center: Enhancing the Antibacterial Activity of Sulfaethidole Through Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antibacterial activity of Sulfaethidole through combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for combination therapy?

A1: this compound, a sulfonamide antibiotic, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, which is essential for bacterial DNA synthesis and growth.

The primary rationale for combination therapy is to achieve a synergistic effect, where the combined antibacterial activity of two drugs is greater than the sum of their individual effects.[1] This can be achieved by targeting different steps in the same metabolic pathway or by combining drugs with different mechanisms of action. A common strategy is to combine this compound with trimethoprim, which inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway.[2] This sequential blockade can lead to a more potent antibacterial effect and potentially reduce the development of drug resistance.[3]

Q2: How is synergy between this compound and another antimicrobial agent quantified?

A2: The most common method for quantifying synergy is the checkerboard assay, which determines the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[4][5] The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index.[1][6]

The FIC Index is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC Index is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[4]

Q3: What are some common troubleshooting issues encountered during checkerboard assays?

A3:

  • Inconsistent MIC values: This can be due to variations in inoculum preparation, incubation time, or media composition. Ensure a standardized inoculum density (typically 1-5 x 10^5 CFU/mL) and consistent incubation conditions.

  • "Skipped" wells: This phenomenon, where growth occurs at higher concentrations but is inhibited at lower concentrations of one or both drugs, can complicate MIC determination. It is often recommended to read the MIC as the lowest concentration with no visible growth, even if growth is observed in subsequent wells.

  • Difficulty in visual MIC determination: For some bacterial strains, determining the endpoint of growth inhibition can be subjective. Using a spectrophotometer to measure optical density can provide a more objective measure of growth.

  • Precipitation of drugs: Some antimicrobial agents may precipitate at high concentrations in the test medium. It is crucial to ensure that the drugs are fully dissolved in the stock solutions and at the concentrations used in the assay.

Data Presentation

Due to the limited availability of specific quantitative data for this compound combination therapy in publicly accessible literature, the following tables present illustrative data based on typical synergistic interactions observed with other sulfonamides, such as sulfamethoxazole, when combined with trimethoprim against E. coli and S. aureus.

Table 1: Illustrative MIC Data for this compound and Trimethoprim Combination Therapy against E. coli

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound6480.1250.375Synergy
Trimethoprim20.50.250

Table 2: Illustrative MIC Data for this compound and Trimethoprim Combination Therapy against S. aureus

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound128160.1250.375Synergy
Trimethoprim410.250

Note: These values are for illustrative purposes and may not reflect actual experimental outcomes.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol outlines the checkerboard method to determine the synergistic activity of this compound in combination with another antimicrobial agent.

Materials:

  • This compound powder

  • Partner antimicrobial agent powder

  • Appropriate solvent for each drug (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antimicrobial in their respective solvents.

  • Prepare Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antimicrobial.

    • Column 11 should contain serial dilutions of this compound alone.

    • Row H should contain serial dilutions of the partner antimicrobial alone.

    • Well H12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index: Use the formula provided in the FAQs to calculate the FIC index and determine the nature of the interaction.

Mandatory Visualizations

Signaling_Pathway cluster_folate Bacterial Folic Acid Synthesis Pathway cluster_drugs Combination Therapy PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Nucleic Acid Precursors THF->Precursors Purines, Thymidine, etc. This compound This compound This compound->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of this compound and Trimethoprim on the bacterial folic acid synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Drug Stock Solutions C Serial Dilutions of Drugs in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Determine MICs (Alone & in Combination) E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: Experimental workflow for the checkerboard assay to determine antibiotic synergy.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for Sulfaethidole Analysis According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analytical method validation for Sulfaethidole using High-Performance Liquid Chromatography (HPLC) in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to ensure the reliability, quality, and consistency of analytical results.

Introduction to this compound and HPLC Method Validation

This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of drug substances.[1][2][3] Method validation is a critical component of quality assurance in the pharmaceutical industry, demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The ICH has established guidelines, primarily in documents Q2(R1) and the more recent Q2(R2), that outline the necessary parameters to be evaluated during the validation of analytical procedures.[6][7][8]

Comparative Analysis of HPLC Method Validation Parameters

The validation of an HPLC method for this compound involves the assessment of several key performance characteristics. The following tables summarize the validation parameters, their purpose, and typical acceptance criteria as stipulated by ICH guidelines.

Table 1: System Suitability Test Parameters

ParameterPurposeAcceptance Criteria
Tailing Factor (T)To ensure peak symmetry, indicating good column performance and separation.T ≤ 2.0
Theoretical Plates (N)To measure column efficiency and the sharpness of the peaks.N > 2000
Relative Standard Deviation (%RSD) of Peak AreasTo confirm the precision of the chromatographic system through replicate injections of a standard solution.%RSD < 2.0%

Table 2: Core ICH Method Validation Parameters for this compound HPLC Analysis

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components such as impurities, degradation products, or excipients.[6][9]The peak for this compound should be pure and well-resolved from any other peaks.
Linearity To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response over a defined range.[6][9]Correlation coefficient (r²) ≥ 0.995.[7]
Range To define the concentration interval over which the method is precise, accurate, and linear.For assays, typically 80% to 120% of the test concentration.[7]
Accuracy To determine the closeness of the test results to the true value, often expressed as percent recovery.[6][7]Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-day): To assess the precision of the method over a short interval with the same analyst, equipment, and reagents. Intermediate Precision (Inter-day): To evaluate the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.[7]%RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-Noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]%RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Experimental Protocols

The following protocols are based on a proposed Reversed-Phase HPLC (RP-HPLC) method for this compound and are designed to meet ICH validation requirements.[1]

1. Proposed HPLC Method for this compound

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.[1]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][10]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic modifier like acetonitrile in a 70:30 (v/v) ratio.[1] The mobile phase should be filtered and degassed before use.[1]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 20 µL.[10]

2. Validation Experiments

  • Specificity: Analyze blank samples (mobile phase), placebo samples (formulation without the active ingredient), and this compound standard solutions. Forced degradation studies involving exposure to acid, base, oxidation, heat, and light should also be performed to demonstrate that the method can separate this compound from its degradation products.[11]

  • Linearity: Prepare at least five concentrations of this compound standard solutions across the expected range (e.g., 80% to 120% of the target concentration).[7] Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120%).[7] At least three preparations should be made for each level. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples of the same batch of this compound formulation at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate changes to the method parameters, such as the pH of the mobile phase, the percentage of the organic modifier, column temperature, and flow rate.[5] Analyze the effect on the results and system suitability parameters.

Alternative Analytical Methods for this compound Determination

While HPLC is the most common and robust method for the analysis of sulfonamides, other techniques have been employed. These include:

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler and less expensive method, but it lacks the specificity of HPLC and may not be suitable for complex formulations with interfering excipients.[2]

  • Titrimetry: A classical analytical method that can be used for the assay of bulk drug substances but is not suitable for low-concentration samples or for separating the drug from its impurities.[2]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods have also been used for sulfonamide analysis, though they are generally less common than HPLC for routine quality control.[12]

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent technique that offers faster analysis times and higher resolution compared to conventional HPLC.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it suitable for the determination of low levels of sulfonamides in complex matrices.[14]

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. For routine quality control of this compound in pharmaceutical formulations, a validated HPLC method remains the industry standard due to its specificity, accuracy, and precision.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the validation of an HPLC method for this compound.

HPLC_Method_Development_and_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_application Routine Application A Literature Search & Method Scouting B Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) A->B C Method Optimization B->C D System Suitability Testing C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validation Report J->K L Quality Control Testing K->L M Stability Studies K->M

Caption: HPLC Method Development and Validation Workflow.

ICH_Validation_Parameters cluster_method_characteristics Core Method Characteristics cluster_method_performance Method Performance Limits cluster_method_reliability Method Reliability Specificity Specificity Validated_Method Validated HPLC Method for this compound Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Range Range Range->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantification (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of ICH Validation Parameters.

References

A Comparative Efficacy Analysis of Sulfaethidole and Sulfamethoxazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antibacterial efficacy of Sulfaethidole and Sulfamethoxazole, supported by available data and detailed experimental protocols.

This guide offers a detailed comparative analysis of two prominent sulfonamide antibiotics, this compound and Sulfamethoxazole. While both molecules share a core mechanism of action, their clinical efficacy, shaped by subtle differences in their chemical structures and pharmacokinetic profiles, warrants a closer examination for researchers and professionals in drug development. This document synthesizes available in vitro efficacy data, outlines standardized experimental methodologies for their assessment, and provides visual representations of key biological and experimental pathways.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Both this compound and Sulfamethoxazole, like other sulfonamides, function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the bacterial folic acid synthesis pathway, a metabolic route essential for the production of nucleotides and ultimately, DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides bind to the enzyme's active site, thereby halting the synthesis of dihydrofolic acid. This disruption of the folate pathway results in a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[1] Human cells are not affected by this mechanism as they derive folic acid from their diet.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides This compound & Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition

Figure 1: Mechanism of action of this compound and Sulfamethoxazole.

Comparative In Vitro Efficacy

Direct comparative studies detailing the in vitro efficacy of this compound versus Sulfamethoxazole are scarce in contemporary literature, reflecting this compound's status as an older and less commonly utilized sulfonamide. However, by compiling available data on their individual activities against key pathogens, a comparative picture can be assembled. The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Data Presentation

The following tables summarize the available MIC data for this compound and Sulfamethoxazole. It is important to note the limitations in the available data for this compound, with much of the specific quantitative information originating from older studies. The data for Sulfamethoxazole is more robust, particularly in the context of its combination with trimethoprim.

Table 1: In Vitro Efficacy of this compound against Key Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL)Notes
Staphylococcus aureusData not readily available in recent literature. Historical sources suggest activity.
Streptococcus pneumoniaeData not readily available in recent literature. Historical sources suggest activity.
Escherichia coliData not readily available in recent literature. Historical sources suggest activity.
Klebsiella pneumoniaeData not readily available in recent literature. Historical sources suggest activity.

Note: The lack of recent, standardized MIC data for this compound presents a significant challenge in forming a direct, quantitative comparison with more contemporary antibiotics.

Table 2: In Vitro Efficacy of Sulfamethoxazole against Key Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL) - Single AgentMIC Range (µg/mL) - with Trimethoprim (19:1 ratio)
Staphylococcus aureus16 - >1000≤0.5/9.5 - >4/76
Streptococcus pneumoniaeData not readily available for single agent.≤0.5/9.5 - 2/38
Escherichia coli8 - 512≤2/38
Klebsiella pneumoniae>1000≤2/38

Note: The efficacy of Sulfamethoxazole is significantly enhanced when used in combination with trimethoprim, which inhibits a subsequent step in the bacterial folate synthesis pathway.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antibiotic efficacy testing. The following protocols outline standardized methods for assessing the activity of sulfonamides.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Stock solutions of this compound and Sulfamethoxazole

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of each sulfonamide is prepared directly in the microtiter plate.

    • Typically, 100 µL of broth is added to each well.

    • 100 µL of the drug stock solution is added to the first well and mixed.

    • 100 µL is then transferred to the second well, and this process is repeated across the plate to create a concentration gradient.

  • Inoculum Preparation:

    • The test bacterium is grown on an appropriate agar medium.

    • Colonies are suspended in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Each well (containing 100 µL of the diluted antimicrobial and 100 µL of broth) is inoculated with 10 µL of the prepared bacterial suspension.

    • A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of sulfonamides in microtiter plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • Mueller-Hinton agar plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Paper disks impregnated with a standard concentration of this compound or Sulfamethoxazole

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculation: A sterile swab is dipped into the standardized bacterial suspension, and the excess fluid is removed. The entire surface of the Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.

  • Disk Application: The antibiotic-impregnated disks are placed on the surface of the agar using sterile forceps.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Conclusion

This comparative guide highlights the shared antibacterial mechanism of this compound and Sulfamethoxazole while underscoring the significant gaps in the publicly available efficacy data for this compound. Sulfamethoxazole, particularly in its synergistic combination with trimethoprim, has a well-documented and broad spectrum of activity against common bacterial pathogens. While historical accounts suggest this compound was an effective agent in its time, the lack of recent, standardized quantitative data makes a direct and robust comparison of its potency against Sulfamethoxazole challenging for the modern drug development professional. Future research, should it be undertaken, would require head-to-head in vitro studies using standardized methodologies to definitively ascertain the comparative efficacy of these two sulfonamides.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Sulfaethidole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Sulfaethidole, a sulfonamide antibiotic, is paramount for quality control, regulatory compliance, and research purposes.[1] A variety of analytical methods are employed for its determination, each with distinct advantages and limitations. This guide provides an objective comparison of common analytical techniques for this compound determination, supported by experimental data from various studies. The focus is on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical methods for the determination of sulfonamides, including this compound, based on published validation data.

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[1]Chromatographic separation followed by mass analysis, offering high selectivity and sensitivity.[2]Measurement of light absorption by the analyte after a color-forming reaction.[3][4][5]
Linearity Range Typically in the µg/mL to mg/mL range.Wide linear range, often from pg/mL to µg/mL.[6]Generally in the µg/mL range.[3][7]
Limit of Detection (LOD) In the range of ng/mL.Can reach pg/mL levels, offering very high sensitivity.[8]Typically in the range of 0.03-0.23 µg/mL.[7][9]
Limit of Quantitation (LOQ) In the range of ng/mL to µg/mL.[10]Can reach pg/mL to ng/mL levels.[8]Typically in the range of 0.11-0.48 µg/mL.[7][9]
Accuracy (% Recovery) Generally high, often between 95% and 105%.[11]Excellent, with recoveries typically between 85% and 115%.[12][13]Good, with recoveries often reported between 97% and 101%.[3][7]
Precision (%RSD) Typically < 5%.[11]Excellent, with RSD values often < 15%.[8]Good, with RSD values generally < 2%.[3][7]
Selectivity Good, but can be affected by co-eluting impurities.Excellent, highly selective due to mass-based detection.[2]Can be prone to interference from other absorbing compounds in the matrix.[9]
Instrumentation Cost Moderate.High.Low.[9]
Analysis Time Relatively short, typically 5-15 minutes per sample.[11]Can be very fast, especially with modern UPLC systems.Fast for single samples, but may require more time for sample preparation.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for HPLC, LC-MS, and Spectrophotometric methods for sulfonamide analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used due to its specificity, sensitivity, and accuracy for the analysis of sulfonamides.[1]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector is required.[1]

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).[1][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M KH2PO4, pH 3.0) and an organic modifier like acetonitrile (e.g., 70:30 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV absorbance is monitored at the wavelength of maximum absorbance for this compound.[1]

  • Sample Preparation:

    • A stock solution of the this compound reference standard is prepared in the mobile phase.

    • For pharmaceutical formulations, a quantity of the powdered tablet or liquid formulation is accurately weighed or measured, dissolved in the mobile phase, and sonicated to ensure complete dissolution.[1]

    • The solution is then diluted to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high selectivity and sensitivity, making it ideal for the analysis of sulfonamides at trace levels.[2][14]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., ODS-EP 5 µm, 100 x 2.1 mm).[14]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.5 mL/min.[14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.[2][14]

  • Sample Preparation:

    • A primary stock solution of the this compound reference standard is prepared in methanol (e.g., 1 mg/mL).[2]

    • Working standard solutions are prepared by serial dilution of the stock solution with a mixture of acetonitrile and water.[2]

    • For sample extraction from matrices like shrimp, the homogenized sample is extracted with acetonitrile and then diluted with the mobile phase.[14]

UV-Visible Spectrophotometry

This method is often simpler, less expensive, and faster than chromatographic techniques, making it suitable for routine laboratory use.[9] It is typically based on a diazotization and coupling reaction to form a colored product.

  • Instrumentation: A UV-Visible spectrophotometer.[9]

  • Principle: The method is based on the diazotization of the primary amino group of this compound with sodium nitrite in an acidic medium, followed by coupling with a chromogenic agent (e.g., aniline or 8-hydroxyquinoline) to form a colored azo dye.[5][7]

  • Reagents:

    • Sodium nitrite solution.

    • Chromogenic agent solution (e.g., 10% aniline in methanol/water).[9]

    • Acidic medium (e.g., hydrochloric acid).

  • Procedure:

    • An acidic solution of the this compound sample is treated with sodium nitrite.

    • The chromogenic agent is then added to form a stable, colored solution.

    • The absorbance of the resulting solution is measured at the wavelength of maximum absorption (e.g., 480 nm for the aniline derivative).[5][9]

    • The concentration of this compound is determined from a calibration curve prepared with standard solutions.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound determination.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion & Method Selection A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Candidate Methods (e.g., HPLC, LC-MS, UV-Vis) A->B C Develop/Optimize Method 1 (e.g., HPLC) D Develop/Optimize Method 2 (e.g., LC-MS) E Develop/Optimize Method 3 (e.g., UV-Vis) F Validate Method 1 (Linearity, Accuracy, Precision, etc.) C->F G Validate Method 2 (Linearity, Accuracy, Precision, etc.) D->G H Validate Method 3 (Linearity, Accuracy, Precision, etc.) E->H I Analyze Same Set of Samples with All Validated Methods F->I G->I H->I J Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) I->J K Evaluate Method Performance (Bias, Agreement, Concordance) J->K L Select Most Suitable Method for Intended Purpose K->L

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to the Antibacterial Spectrum of Sulfaethidole and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial spectrum of Sulfaethidole with other selected sulfonamides. While quantitative data for this compound is limited in recent literature, this document synthesizes available information to offer a comparative perspective on its efficacy against key bacterial pathogens.

Introduction to Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is essential for the bacterial synthesis of folic acid.[1] This disruption of the folate pathway ultimately inhibits bacterial growth, making sulfonamides bacteriostatic.[1] They exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2]

Mechanism of Action

The antibacterial effect of sulfonamides is achieved through their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is vital for nucleotide and amino acid synthesis in bacteria. Human cells are not affected as they obtain folic acid from the diet.[1]

Sulfonamide Mechanism of Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide This compound & other Sulfonamides Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other common sulfonamides against various bacterial strains. It is important to note that the data has been compiled from multiple sources, and direct comparative studies including this compound are scarce. Therefore, variations in experimental conditions may exist between the cited values.

BacteriumThis compound (µg/mL)Sulfamethoxazole (µg/mL)Sulfadiazine (µg/mL)Sulfamethizole (µg/mL)
Gram-Positive
Staphylococcus aureusData not readily available32 - >512[3][4]Data not readily availableData not readily available
Streptococcus pneumoniaeReported activity[1]Data not readily availableData not readily availableData not readily available
Gram-Negative
Escherichia coliReported activity[1]≤8 - >64Data not readily available8 - 512[5]
Klebsiella pneumoniaeReported activity[1]Data not readily availableData not readily availableData not readily available

Note: "Reported activity" indicates that sources mention antibacterial action against these strains, but specific MIC values were not found in the reviewed literature.[1] The clinical utility of many sulfonamides has been limited due to the emergence of bacterial resistance.[3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a key in vitro method to quantify the antibacterial activity of a compound. The broth microdilution method is a standard procedure.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antimicrobial Agent: Stock solutions of this compound and other sulfonamides prepared in a suitable solvent.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • A few colonies from a fresh agar plate are suspended in sterile saline or broth.

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Two-fold serial dilutions of the sulfonamides are prepared in CAMHB directly in the 96-well plate. A range of concentrations is created to determine the MIC.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

4. Inoculation and Incubation:

  • Each well containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.

  • The microtiter plates are sealed or covered and incubated at 35-37°C for 16-20 hours.

5. Interpretation of Results:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_workflow Experimental Workflow for MIC Determination start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_dilutions Prepare Serial Dilutions of Sulfonamides in 96-well Plate prep_bacteria->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate incubate Incubate Plate (16-20 hours, 35-37°C) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with no Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, like other sulfonamides, exhibits a broad spectrum of antibacterial activity by inhibiting the bacterial folic acid synthesis pathway. While it has been reported to be effective against various Gram-positive and Gram-negative bacteria, there is a notable lack of recent, publicly available quantitative data (MIC values) to allow for a direct and robust comparison with more commonly studied sulfonamides like sulfamethoxazole and sulfadiazine. The provided data and protocols serve as a guide for researchers interested in further evaluating the antibacterial profile of this compound and other sulfonamides. Further head-to-head comparative studies employing standardized methodologies are warranted to precisely define the relative potency of this compound within this important class of antibiotics.

References

A Comparative Guide to the Validation of a Bioassay for Measuring Sulfaethidole Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a traditional microbiological bioassay and a modern High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sulfaethidole. The following sections detail the experimental protocols for each method, present a comparative analysis of their performance based on representative validation data, and include visualizations to clarify the underlying mechanism and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to select and validate appropriate analytical methods for sulfonamide antibiotics.

Introduction to this compound and its Mechanism of Action

This compound is a sulfonamide antibiotic that exhibits bacteriostatic activity against a range of susceptible microorganisms. Like other sulfonamides, its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, a precursor to tetrahydrofolate, thereby halting the synthesis of nucleic acids and essential amino acids.[1]

Sulfaethidole_Pathway cluster_synthesis Bacterial Folic Acid Synthesis PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPPP (Dihydropterin Pyrophosphate) DHPPP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF synthesis THF Tetrahydrofolic Acid (THF) DHF->THF reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound This compound->Block Experimental_Workflows cluster_bioassay Microbiological Bioassay Workflow cluster_hplc HPLC Workflow B1 Prepare Inoculated Agar Plates B2 Punch Wells in Agar B1->B2 B3 Add Standards & Samples B2->B3 B4 Incubate Plates (18-24h) B3->B4 B5 Measure Zones of Inhibition B4->B5 B6 Calculate Concentration B5->B6 H1 Prepare Mobile Phase & Standards H3 Inject into HPLC System H1->H3 H2 Prepare & Filter Sample H2->H3 H4 Chromatographic Separation H3->H4 H5 Detect at 270 nm H4->H5 H6 Calculate Concentration H5->H6 Validation_Logic Method Analytical Method (Bioassay or HPLC) Validation Method Validation Method->Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness FitForPurpose Method is Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose Specificity->FitForPurpose Linearity->FitForPurpose Sensitivity->FitForPurpose Robustness->FitForPurpose

References

A Comparative Analysis of Sulfaethidole Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfaethidole resistance profiles across various bacterial species. The information presented is curated from publicly available research and is intended to support further investigation and development of antimicrobial agents.

Introduction to this compound Resistance

This compound, a member of the sulfonamide class of antibiotics, inhibits bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[1][2] The emergence of resistance to this compound and other sulfonamides poses a significant challenge in clinical and research settings. Resistance primarily arises from two key mechanisms: mutations in the bacterial gene encoding DHPS (folP) and the acquisition of mobile genetic elements carrying alternative, drug-resistant DHPS genes (sul genes).[2][3]

Comparative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other representative sulfonamides against common Gram-positive and Gram-negative bacteria. It is important to note that specific MIC data for this compound is limited in publicly available literature. Therefore, data for sulfathiazole and sulfamethoxazole, structurally and mechanistically similar sulfonamides, are included to provide a broader comparative context.

Table 1: this compound and Comparative Sulfonamide MICs for Gram-Positive Bacteria

Bacterial SpeciesAntibioticMIC Range (µg/mL)Key Resistance Mechanisms
Staphylococcus aureusThis compound (representative)64 - 512[4]Mutations in folP gene (e.g., F17L, S18L, T51M)[5]
Enterococcus faecalisTrimethoprim-SulfamethoxazoleResistant to sulfonamide alone[6]Intrinsic resistance, mutations in folP

Table 2: this compound and Comparative Sulfonamide MICs for Gram-Negative Bacteria

Bacterial SpeciesAntibioticMIC Range (µg/mL)Key Resistance Mechanisms
Escherichia coliSulfathiazole0.25 (susceptible) to >16 (resistant)[7]Acquisition of sul1, sul2, sul3 genes; folP mutations (e.g., Pro64Ser)[7][8]
Pseudomonas aeruginosaSulfamethoxazole≤1000 (moderately resistant) to >1000 (highly resistant)[9]Intrinsic resistance, acquisition of sul genes

Mechanisms of this compound Resistance

Bacterial resistance to this compound is a multifaceted process involving both intrinsic and acquired mechanisms.

Target Site Modification: Mutations in the folP Gene

Spontaneous mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, can lead to reduced binding affinity of this compound to its target.[2][8] These mutations often occur in or near the active site of the enzyme, altering its structure in a way that hinders the binding of the antibiotic while still allowing the natural substrate, para-aminobenzoic acid (pABA), to bind.[8] For instance, in Staphylococcus aureus, mutations such as F17L and T51M have been identified to confer sulfonamide resistance.[5]

Acquisition of Drug-Resistant DHPS Variants: The sul Genes

A primary mechanism for high-level sulfonamide resistance is the acquisition of foreign genes (sul1, sul2, sul3) that encode alternative, drug-insensitive DHPS enzymes.[1][3] These genes are often located on mobile genetic elements like plasmids and integrons, facilitating their spread among different bacterial species and genera.[3] The Sul enzymes exhibit significant structural differences in the pABA-binding region compared to the native DHPS, allowing them to effectively discriminate against sulfonamides while maintaining their enzymatic function.[1]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathway targeted by this compound and the primary mechanisms of resistance.

folic_acid_synthesis cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

resistance_mechanisms cluster_resistance This compound Resistance Mechanisms cluster_target_mod Target Site Modification cluster_hgt Horizontal Gene Transfer This compound This compound DHPS Wild-type DHPS This compound->DHPS Inhibition mut_DHPS Altered DHPS This compound->mut_DHPS Reduced Inhibition Sul_DHPS Drug-Resistant DHPS This compound->Sul_DHPS No Inhibition folP folP gene mut_folP Mutated folP gene folP->mut_folP Mutation folP->DHPS Expression mut_folP->mut_DHPS Expression Plasmid Plasmid/Integron sul_gene sul gene (e.g., sul1, sul2) Plasmid->sul_gene Carries sul_gene->Sul_DHPS Expression

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplementation (e.g., lysed horse blood) is required.[12][13]

  • Antibiotic Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Microtiter Plates: Sterile 96-well, U-bottom or flat-bottom microtiter plates.

b. Experimental Workflow:

mic_workflow start Start prep_plates Prepare 96-well plates with 100 µL CAMHB per well start->prep_plates serial_dilution Perform two-fold serial dilution of This compound across plate (e.g., columns 1-10) prep_plates->serial_dilution inoculate Inoculate wells (columns 1-11) with 100 µL of bacterial suspension serial_dilution->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include growth control (no antibiotic) and sterility control (no bacteria) inoculate->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity. MIC is the lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

c. Interpretation of Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity. For sulfonamides, trailing endpoints can occur. It is recommended to read the endpoint as the concentration that causes at least 80% reduction in growth compared to the positive control.[13]

Molecular Characterization of Resistance Genes

Polymerase Chain Reaction (PCR) is a standard method for detecting the presence of sul resistance genes.

a. DNA Extraction: Genomic DNA is extracted from bacterial isolates using a commercial DNA extraction kit or a standard cell lysis protocol.

b. PCR Amplification:

  • Primers: Use specific primers designed to amplify conserved regions of the sul1, sul2, and sul3 genes.

  • PCR Reaction Mixture: A typical reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermocycling Conditions: The PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for each primer set.

c. Visualization of PCR Products: The amplified DNA fragments are separated by size using agarose gel electrophoresis and visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The presence of a band of the expected size indicates a positive result for the specific sul gene.

Conclusion

The resistance to this compound is primarily driven by modifications to the DHPS enzyme, either through mutations in the native folP gene or the acquisition of resistant sul genes. Understanding these resistance profiles and the underlying molecular mechanisms is crucial for the development of novel antimicrobial strategies to overcome sulfonamide resistance. The provided data and protocols offer a framework for the comparative analysis of this compound resistance and can guide future research in this critical area.

References

head-to-head comparison of Sulfaethidole and sulfisoxazole in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prominent sulfonamide antibiotics: Sulfaethidole and Sulfisoxazole. While both are recognized for their bacteriostatic action by inhibiting folic acid synthesis in prokaryotes, this document aims to delineate their activities through available experimental data, outline key experimental protocols, and visualize their shared mechanism of action.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Both this compound and Sulfisoxazole exert their antibacterial effects by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] Structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), these sulfonamides bind to the active site of DHPS. This binding event competitively blocks the condensation of PABA with dihydropteridine pyrophosphate, a crucial step in the synthesis of dihydrofolic acid. The subsequent depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid, halts the production of essential nucleic acids and amino acids, ultimately leading to the cessation of bacterial growth and replication.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction NucleicAcids Nucleic Acid Precursors THF->NucleicAcids 1-Carbon Transfer This compound This compound This compound->DHPS Competitive Inhibition Sulfisoxazole Sulfisoxazole Sulfisoxazole->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound and Sulfisoxazole via competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Quantitative Data Presentation: In Vitro Antibacterial Activity

The following table summarizes available quantitative data for the in vitro activity of this compound and Sulfisoxazole against various bacterial strains. It is important to note that direct head-to-head comparative studies are limited in the available literature. The presented data is compiled from various sources and may reflect different experimental conditions.

DrugBacterial SpeciesTest MethodMeasurementResult
Sulfisoxazole Staphylococcus aureusBroth MicrodilutionMIC32 - 512 µg/mL[2]
Escherichia coliNot SpecifiedNot SpecifiedMIC values vary
Proteus MirabilisNot SpecifiedNot SpecifiedMIC values vary
Pseudomonas AeruginosaNot SpecifiedNot SpecifiedMIC values vary
This compound Various BacteriaNot SpecifiedNot SpecifiedData not readily available in searched literature

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of sulfonamides.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then suspended in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antimicrobial Dilutions: A stock solution of the sulfonamide is prepared in a suitable solvent. Serial two-fold dilutions of the drug are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific bacterium (typically 35-37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

cluster_workflow Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Sulfonamide prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Zone of Inhibition Assay (Disk Diffusion Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab to create a confluent lawn of growth.

  • Application of Antimicrobial Disk: A sterile paper disk impregnated with a known concentration of the sulfonamide is placed on the center of the agar surface.

  • Incubation: The agar plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around the disk where bacterial growth has been inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Conclusion

References

Validating the Specificity of an Immunoassay for Sulfaethidole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a hypothetical immunoassay for Sulfaethidole, offering researchers, scientists, and drug development professionals a framework for validating its specificity. The following sections present supporting experimental data, detailed methodologies, and visual representations of the validation workflow.

Performance Comparison: Cross-Reactivity Analysis

The specificity of an immunoassay is determined by its ability to exclusively bind to the target analyte, this compound, without significant cross-reaction with other structurally related compounds. The following table summarizes the cross-reactivity of a panel of sulfonamides and other related compounds with a hypothetical this compound immunoassay. The data is presented as the concentration of the compound required to cause 50% inhibition of the signal (IC50) and the calculated percent cross-reactivity relative to this compound.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Sulfathiazole2540%
Sulfamethizole5020%
Sulfamethoxazole> 1000< 1%
Sulfadiazine> 1000< 1%
Sulfamerazine> 1000< 1%
Sulfamethazine> 1000< 1%
Trimethoprim> 1000< 1%
p-Aminobenzoic acid> 1000< 1%

Note: This data is representative and intended for illustrative purposes. Actual cross-reactivity profiles will vary depending on the specific antibody and assay conditions.

Experimental Protocols

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of a this compound immunoassay.

Materials and Reagents
  • High-binding 96-well microplates

  • This compound standard

  • Cross-reacting compounds (e.g., other sulfonamides)

  • Anti-Sulfaethidole antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a 96-well microplate with an optimal concentration of anti-Sulfaethidole antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the test compounds in assay buffer.

    • Add the standards and test compounds to the designated wells.

    • Immediately add a fixed concentration of this compound-HRP conjugate to all wells.

    • Incubate for 1 hour at room temperature to allow for competition between the free analyte (this compound or cross-reactant) and the HRP-conjugated this compound for the antibody binding sites.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Incubation: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound and each of the test compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity for each test compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Workflow

The following diagram illustrates the experimental workflow for validating the specificity of the this compound immunoassay.

Immunoassay_Specificity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result plate_prep Plate Coating & Blocking competition Competitive Binding Reaction plate_prep->competition reagent_prep Prepare Standards & Cross-Reactants reagent_prep->competition detection Substrate Addition & Color Development competition->detection read_plate Read Absorbance @ 450nm detection->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr specificity_profile Specificity Profile calc_cr->specificity_profile

Caption: Workflow for immunoassay specificity validation.

Comparative Pharmacokinetics of Sulfaethidole Salt Forms: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Salt Selection in Drug Development

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. It can significantly influence the physicochemical properties of a drug, including its solubility, dissolution rate, stability, and manufacturability.[1][2] These properties, in turn, directly impact the drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—and ultimately its therapeutic efficacy and safety.[1] For poorly soluble drugs, forming a salt is a common and effective strategy to enhance bioavailability.[3]

Sulfaethidole and its Known Salt Forms

This compound is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase (DHPS). This bacteriostatic action is crucial for treating various bacterial infections.[4]

The most commonly referenced salt form is This compound sodium . While specific pharmacokinetic data for this salt is sparse in recent literature, it is understood that forming a sodium salt of a weakly acidic drug like a sulfonamide generally increases its aqueous solubility and dissolution rate compared to the free acid form.[5] This enhancement is expected to lead to faster absorption and potentially higher bioavailability.

Information regarding other salt forms of this compound, such as silver or zinc salts, is not available in the reviewed literature. However, based on the properties of these cations in other pharmaceutical applications, we can infer potential characteristics.

Hypothetical Comparison of this compound Salt Forms

The following table summarizes the expected properties of different this compound salt forms based on general pharmaceutical principles. It is crucial to note that these are projections and require experimental validation.

Salt FormExpected SolubilityExpected Dissolution RatePotential Impact on PharmacokineticsConsiderations
This compound (Free Acid) LowSlowSlower absorption, potentially incomplete bioavailability.Baseline for comparison.
This compound Sodium HighFastFaster absorption, potentially higher and more rapid peak plasma concentrations (Cmax).[5]Most common salt form for sulfonamides to improve solubility.
This compound Silver Likely LowLikely SlowSlower, potentially prolonged absorption. May offer localized antimicrobial action with limited systemic exposure.Silver salts are often used for topical applications due to their antimicrobial properties and low solubility, which can reduce systemic toxicity.[6]
This compound Zinc VariableVariableAbsorption may be influenced by the specific zinc salt form (e.g., sulfate vs. organic salt).[7] Zinc itself has biological activity that could be synergistic.Zinc salts can have varying solubility and bioavailability.[7] The choice of the counter-ion is a significant factor.

Experimental Protocols for Comparative Pharmacokinetic Studies

To definitively compare the pharmacokinetics of different this compound salt forms, a well-designed in vivo study is necessary. Below is a generalized experimental protocol.

Objective: To compare the pharmacokinetic profiles of this compound administered as different salt forms (e.g., sodium, silver, zinc) in a relevant animal model.

Methodology:

  • Animal Model: A suitable animal model, such as Sprague-Dawley rats, would be selected. Animals should be healthy and acclimated to the laboratory environment.

  • Drug Administration:

    • Each this compound salt form will be formulated into an appropriate dosage form (e.g., oral suspension).

    • A single, equivalent dose of this compound (based on the molar equivalent of the free acid) will be administered to different groups of animals. A control group will receive the vehicle only.

  • Sample Collection:

    • Blood samples will be collected from a suitable site (e.g., tail vein) at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Urine and feces may also be collected to assess excretion pathways.

  • Sample Processing: Plasma will be separated from blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • The concentration of this compound and its major metabolites in plasma and other matrices will be quantified using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[4]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each salt form using non-compartmental or compartmental analysis. Key parameters to compare include:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve), which reflects the extent of absorption.

      • t1/2 (Elimination half-life)

      • CL/F (Apparent total body clearance)

      • Vd/F (Apparent volume of distribution)

  • Statistical Analysis: Statistical methods (e.g., ANOVA) will be used to determine if there are significant differences in the pharmacokinetic parameters between the different salt forms.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for a comparative pharmacokinetic study.

G Generalized Workflow for a Comparative Pharmacokinetic Study cluster_0 Pre-Clinical Phase cluster_1 In-Life Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Salt Form Synthesis and Formulation B Animal Model Selection (e.g., Rats) A->B C Dose Administration (Oral Gavage) B->C D Blood Sample Collection (Serial Time Points) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (HPLC-MS/MS) E->F G Pharmacokinetic Modeling (Cmax, Tmax, AUC) F->G H Statistical Comparison of Salt Forms G->H

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The choice of salt form for this compound has the potential to significantly alter its pharmacokinetic properties. While this compound sodium is the most common salt and is expected to offer enhanced solubility and dissolution, other salt forms like silver or zinc could provide unique therapeutic advantages, such as localized activity or synergistic effects. However, a definitive comparison requires direct experimental evaluation. The provided experimental framework offers a starting point for researchers to conduct such studies and generate the necessary data to guide the selection of the optimal this compound salt form for a given therapeutic application.

References

Performance Verification of a New Analytical Standard for Sulfaethidole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance verification of a new analytical standard for Sulfaethidole, presenting a direct comparison with existing commercially available standards. The data herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of analytical standards for their specific applications.

Executive Summary

The accurate quantification and identification of active pharmaceutical ingredients (APIs) are critical in drug development and quality control. Analytical standards are fundamental to achieving reliable and reproducible results. This report details the rigorous testing of a new this compound analytical standard, evaluating its purity, identity, and concentration. The performance of this new standard is objectively compared against a well-established, commercially available alternative. All experimental data are presented in clearly structured tables, and detailed methodologies for all key experiments are provided.

Data Presentation

The performance of the new this compound analytical standard was evaluated against an existing commercial standard across key analytical parameters. The results, summarized below, demonstrate the high quality and reliability of the new standard.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

ParameterNew this compound StandardExisting Commercial StandardAcceptance Criteria
Purity (Area %)99.8%99.5%≥ 99.0%
Retention Time (min)5.25.2Consistent with reference
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 3000> 2500> 2000

Table 2: Identity Confirmation by Mass Spectrometry (MS)

ParameterNew this compound StandardExisting Commercial StandardExpected Value
[M+H]⁺ (m/z)285.0654285.0652285.0657
Fragmentation PatternConsistent with reference spectraConsistent with reference spectraConsistent with reference spectra

Table 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterNew this compound StandardExisting Commercial StandardExpected Outcome
¹H NMRSpectrum consistent with the proposed structureSpectrum consistent with the proposed structureCharacteristic peaks for this compound
¹³C NMRSpectrum consistent with the proposed structureSpectrum consistent with the proposed structureCharacteristic peaks for this compound

Experimental Protocols

Detailed methodologies for the key experiments performed in this verification study are provided below.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was employed to determine the purity of the this compound standards.[1][2]

  • Instrumentation: An HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump, and an autosampler was used.[1][2]

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[1] The mobile phase was filtered and degassed before use.[1]

  • Standard Preparation: A stock solution of the this compound standard was prepared by dissolving an accurately weighed amount in the mobile phase to a concentration of 1 mg/mL. This was further diluted to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • System Suitability: The system suitability was confirmed by injecting the standard solution six times. The relative standard deviation (%RSD) of the peak areas was less than 2.0%, the tailing factor was not more than 2.0, and the theoretical plates were greater than 2000.[1]

Identity Confirmation by Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) was used to confirm the identity of the this compound standards.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Capillary Voltage: 4000 V

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 50 psi

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined and compared to the theoretical mass. The fragmentation pattern was also compared to reference spectra.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the this compound standards.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the standard was dissolved in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Standard pulse programs were used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, were analyzed to confirm the structure of this compound.[3]

Visualizations

The following diagrams illustrate the workflow for the performance verification of the new analytical standard.

Performance_Verification_Workflow Figure 1: Performance Verification Workflow cluster_Purity Purity Assessment cluster_Identity Identity Confirmation cluster_Concentration Concentration Determination P1 HPLC Method Development P2 System Suitability Testing P1->P2 P3 Purity Analysis P2->P3 I1 Mass Spectrometry Analysis I2 NMR Spectroscopy I1->I2 C1 Preparation of Calibration Standards C2 Quantitative Analysis C1->C2 Start New Analytical Standard cluster_Purity cluster_Purity Start->cluster_Purity cluster_Identity cluster_Identity Start->cluster_Identity cluster_Concentration cluster_Concentration Start->cluster_Concentration Comparison Comparison with Existing Standard Report Final Report Generation Comparison->Report cluster_Purity->Comparison cluster_Identity->Comparison cluster_Concentration->Comparison

Caption: Performance Verification Workflow for the New this compound Standard.

Logical_Relationship Figure 2: Logical Relationship of Verification Steps cluster_Tests Verification Tests cluster_Attributes Verified Attributes Standard This compound Analytical Standard Purity Purity (HPLC) Standard->Purity Identity Identity (MS, NMR) Standard->Identity Concentration Concentration (Assay) Standard->Concentration Accuracy Accuracy Purity->Accuracy Reliability Reliability Identity->Reliability Concentration->Accuracy Precision Precision Concentration->Precision

Caption: Logical Relationship of Verification Steps and Verified Attributes.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Sulfaethidole, a sulfonamide antibiotic, requires careful handling and disposal to prevent potential harm to aquatic ecosystems and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory guidelines and promoting a culture of safety.

Immediate Safety and Handling

Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound or a closely related sulfonamide antibiotic.[1][2][3][4] Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[5] Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat, is mandatory to prevent skin and eye contact.[5] In case of a spill, follow established laboratory protocols for chemical cleanup, avoiding dust generation.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[6][7] Key regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[6][7] A significant recent development is the EPA's Subpart P rule, which prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[7][8]

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[5] These facilities typically use high-temperature incineration to ensure the complete destruction of the chemical compound.[7]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste materials containing this compound, including contaminated items such as weighing paper, gloves, and vials, in a dedicated and clearly labeled hazardous waste container.[5] It is crucial to not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Container Selection: Use a compatible, sealable container for waste collection. For solid waste, a securely sealed plastic bag or a lined container is appropriate. Liquid waste containing this compound should be stored in a tightly sealed, non-reactive container.[5]

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Hazardous Waste"), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and sources of ignition.[5]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Provide them with the complete chemical name and any available safety information.

Alternative Disposal Methods (for households, if applicable):

While laboratory-generated this compound waste must be handled as hazardous waste, it is important to be aware of general recommendations for pharmaceutical disposal from households to prevent environmental contamination.

  • Drug Take-Back Programs: The safest and most environmentally responsible way to dispose of unwanted medications is through authorized drug take-back programs.[6]

  • Household Trash Disposal (if no take-back program is available):

    • Remove the medication from its original container.

    • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[5] Do not crush tablets or capsules.[5]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[5]

    • Dispose of the sealed container in the household trash.

Never flush this compound or other pharmaceuticals down the toilet or drain unless specifically instructed to do so by the FDA. [6][8] Low levels of sulfonamides have been detected in surface waters, which can negatively impact aquatic life and contribute to antibiotic resistance.[8][9]

Quantitative Data on Pharmaceutical Waste Disposal

Disposal MethodRegulatory OversightEnvironmental ImpactRecommended Use
Licensed Hazardous Waste Incineration EPA (RCRA), State Agencies[7]Minimal; complete destruction of the compound.Primary method for laboratories and healthcare facilities.
Drug Take-Back Programs DEA, State and Local Agencies[6]Low; ensures proper disposal and prevents diversion.Preferred method for household pharmaceutical waste.
Landfill (in household trash) Local Waste ManagementPotential for leaching into soil and groundwater.[10]Use only when no take-back programs are available.
Sewering (Flushing) Prohibited for hazardous waste pharmaceuticals by EPA Subpart P.[7][8]Direct contamination of waterways, potential for aquatic toxicity and antibiotic resistance.[9]Not a recommended disposal method.

Experimental Protocols

This compound Disposal Workflow

Sulfaethidole_Disposal_Workflow start Start: this compound Waste Generated is_lab_waste Is waste generated in a research or clinical setting? start->is_lab_waste hazardous_waste Treat as Hazardous Waste is_lab_waste->hazardous_waste Yes is_household_waste Household Waste is_lab_waste->is_household_waste No segregate Segregate and Collect in Designated Labeled Container hazardous_waste->segregate store Store in Secure Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Proper Disposal via Incineration contact_ehs->disposal end End of Disposal Process disposal->end take_back Use Drug Take-Back Program (Preferred Method) is_household_waste->take_back no_take_back No Take-Back Program Available? take_back->no_take_back If not available take_back->end trash_disposal Mix with unpalatable substance, seal, and dispose in trash no_take_back->trash_disposal Yes no_take_back->end No (Program Found) trash_disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sulfaethidole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfaethidole

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Summary:

This compound and related sulfonamide compounds are classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Quantitative Data and Hazard Classifications
PropertyValueReference
Molecular Formula C₁₀H₁₂N₄O₂S₂[3]
Molecular Weight 284.36 g/mol [3]
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory system), Chronic aquatic hazard (Category 3)[1]
Appearance Solid powder or granules[2][4]
Solubility Very slightly soluble in cold water[4]

Operational Plan for Handling this compound

This section provides a procedural, step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Unpacking: Upon receipt, unpack this compound containers in a designated area with neutral or negative pressure, such as a chemical fume hood.[5] Visually inspect packages for any signs of damage or leakage.[5]

  • Personal Protective Equipment (PPE): When unpacking, wear chemotherapy-grade gloves and a disposable gown.[6] If there is any suspicion of container damage, a full-face respirator should be worn until the absence of spillage is confirmed.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard symbols.[7] Storage locations, including shelves and bins, must also be clearly marked.[5]

  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[1] The container should be kept tightly closed and stored in a locked cabinet to prevent unauthorized access.[1] Protect from UV light.[1]

Handling and Sample Preparation

All handling of this compound powder should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • Weighing/Aliquoting:

    • Engineering Controls: Use a ventilated balance enclosure or chemical fume hood.

    • PPE: Wear double chemotherapy-grade, powder-free gloves, a disposable gown, and safety goggles.[8][9] If handling outside of a ventilated enclosure, a face shield and an N95 or higher-rated respirator are mandatory.[8]

  • Sample Preparation:

    • Engineering Controls: All manipulations should occur within a certified chemical fume hood.

    • PPE: Wear double chemotherapy-grade gloves, a disposable gown, and safety goggles.[8]

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of PPE is the final barrier against exposure.

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Double chemotherapy-grade (ASTM D6978)Disposable gownSafety glassesRecommended if packaging is compromised
Weighing (in enclosure) Double chemotherapy-gradeDisposable gownSafety gogglesNot required in a certified chemical fume hood
Weighing (on open bench) Double chemotherapy-gradeDisposable gownFace shield & safety gogglesN95 or higher respirator
Sample Preparation Double chemotherapy-gradeDisposable gownSafety gogglesNot required in a certified chemical fume hood
Spill Cleanup Double heavy-duty, chemical-resistant glovesDisposable gownFace shield & safety gogglesFull-face, powered air-purifying respirator (PAPR) recommended
Disposal Double chemotherapy-gradeDisposable gownSafety gogglesAs needed based on procedure

Note: Information is based on guidelines for handling hazardous drugs and similar sulfonamide compounds.[6][8]

Experimental Protocol: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8]

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, impermeable gown, ensuring it is securely fastened.[8]

  • Respiratory Protection (if required): Place the respirator over your nose and mouth and secure the straps. Perform a seal check.[8]

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.[8]

  • Gloves: Don the first pair of chemotherapy-grade gloves. Tuck the gown cuffs under the gloves. Don the second pair of gloves over the first, extending them over the gown cuffs.[8]

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.[8]

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[8]

Disposal Plan

This compound is classified as harmful to aquatic life and should be disposed of as hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in the general waste stream.[10]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste materials containing this compound, including contaminated PPE, weighing boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.[10]

  • Container Labeling: The waste container must be sealed and labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10] The primary disposal method is high-temperature incineration at an authorized facility.[11]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.

Visual Workflow Guides

The following diagrams illustrate key operational workflows for handling this compound.

cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Waste Disposal Receive Receive Shipment Inspect Inspect Package for Damage Receive->Inspect Unpack Unpack in Ventilated Area Inspect->Unpack Store Store in Labeled, Secure Location Unpack->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh/Aliquot in Fume Hood DonPPE->Weigh Prepare Prepare Sample Weigh->Prepare DoffPPE Doff PPE Correctly Prepare->DoffPPE Segregate Segregate Contaminated Waste DoffPPE->Segregate Label Label Hazardous Waste Container Segregate->Label StoreWaste Store in Designated Area Label->StoreWaste Dispose Arrange Professional Disposal StoreWaste->Dispose cluster_spill Chemical Spill Response for this compound Spill Spill Occurs Evacuate Evacuate & Alert Personnel Spill->Evacuate Assess Assess Spill Size (Minor/Major) Evacuate->Assess Assess->Evacuate Major Spill Call EHS DonPPE Don Spill Response PPE (Double Gloves, Gown, Respirator) Assess->DonPPE Minor Spill Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Clean Area (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Surfaces Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfaethidole
Reactant of Route 2
Sulfaethidole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.